2,4-Diphenyl-1-butene
Description
2, 4-Diphenyl-1-butene, also known as sd-2, belongs to the class of organic compounds known as linear 1, 3-diarylpropanoids. These are organic compounds with a structure based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together. 2, 4-Diphenyl-1-butene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-diphenyl-1-butene is primarily located in the membrane (predicted from logP).
Properties
IUPAC Name |
3-phenylbut-3-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11H,1,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSZACWUDDFZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168068 | |
| Record name | 2,4-Diphenyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16606-47-6 | |
| Record name | 2,4-Diphenyl-1-butene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16606-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diphenyl-1-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diphenyl-1-butene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIPHENYL-1-BUTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557SU9B24T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-Diphenyl-1-butene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032563 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,4-Diphenyl-1-butene
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-diphenyl-1-butene, a valuable aromatic hydrocarbon in organic synthesis. This document details its physicochemical and spectroscopic properties, along with robust methodologies for its synthesis. The information presented is intended to equip researchers and professionals with the necessary knowledge for the synthesis, purification, and characterization of this compound.
Physicochemical and Spectroscopic Properties
This compound is an aromatic compound with the molecular formula C₁₆H₁₆.[1][2][3] Its structure consists of a butene backbone with phenyl substituents at the second and fourth positions. A summary of its known quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Identifiers | ||
| IUPAC Name | 3-phenylbut-3-enylbenzene | [2] |
| CAS Number | 16606-47-6 | [2] |
| Molecular Formula | C₁₆H₁₆ | [1][2][3] |
| Molecular Weight | 208.30 g/mol | [1][2][4] |
| Physical Properties | ||
| Boiling Point | 140 °C (at 2-3 Torr) | [1][5] |
| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [1][5] |
| Spectroscopic Data | ||
| Kovats Retention Index | 1666, 1670, 1691, 1702, 1710 (Standard non-polar) | [2][6] |
| Computed Properties | ||
| Octanol/Water Partition Coeff. (logP) | 5.2 | [2][4] |
Spectroscopic Characterization Profile
While raw spectral data is dispersed, a characteristic profile can be predicted based on the molecule's structure, which is essential for its identification.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two vinylic protons (=CH₂) should appear as singlets or narrow doublets in the olefinic region (~4.9-5.1 ppm). The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely appear as a triplet, while the benzylic methylene protons (-CH₂-CHPh) would be a triplet, both in the aliphatic region (~2.5-3.0 ppm). The aromatic protons on both phenyl rings would produce complex multiplets in the aromatic region (~7.1-7.4 ppm).
-
¹³C NMR: The carbon NMR spectrum would confirm the presence of 16 carbon atoms.[2] Key signals would include those for the sp² carbons of the vinyl group (~110-145 ppm) and the two phenyl groups (~125-145 ppm), as well as the sp³ carbons of the ethyl bridge.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands.[2] These include C-H stretching from the aromatic rings and the alkene group (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), a C=C stretching band for the alkene (~1640 cm⁻¹), and strong bands for aromatic C=C bond stretching (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 208, corresponding to the molecular weight of the compound.[2][3] Fragmentation patterns would likely involve the stable benzyl (B1604629) and tropylium (B1234903) ions.
Synthesis Methodologies
The synthesis of this compound can be achieved through several established organic chemistry reactions. The following sections detail two reliable and widely applicable methods: the Wittig reaction and a Grignard reaction followed by dehydration.
Method A: Synthesis via Wittig Reaction
The Wittig reaction is a powerful method for creating alkenes from carbonyl compounds and phosphorus ylides.[7] For this synthesis, the target molecule is formed by reacting 1-phenylpropan-2-one with a benzylphosphonium ylide. This approach offers excellent regioselectivity for the placement of the double bond.[8]
Caption: Wittig reaction pathway for this compound synthesis.
Experimental Protocol: Wittig Reaction
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium (B107652) chloride (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 equivalent, as a solution in hexanes) dropwise via syringe. Allow the resulting deep red or orange mixture to stir at 0 °C for 1 hour, then at room temperature for an additional hour to ensure complete formation of the ylide.
-
Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of 1-phenylpropan-2-one (1.0 equivalent) in anhydrous THF dropwise to the flask.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.
Method B: Synthesis via Grignard Reaction and Dehydration
This two-step method involves the formation of a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed dehydration to form the target alkene.[9] Specifically, acetophenone (B1666503) is treated with benzylmagnesium chloride to synthesize the intermediate alcohol, 2,4-diphenyl-2-butanol, which is then dehydrated.[10][11]
Caption: Grignard reaction and dehydration pathway to synthesize this compound.
Experimental Protocol: Grignard Reaction and Dehydration
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place magnesium turnings (1.2 equivalents). Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Add a solution of benzyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: Cool the Grignard solution to 0 °C. Add a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether.
-
Isolation of Alcohol: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 2,4-diphenyl-2-butanol. This intermediate may be purified by recrystallization or used directly in the next step.
-
Dehydration: Place the crude 2,4-diphenyl-2-butanol in a round-bottom flask with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[12] Heat the mixture (temperatures for tertiary alcohol dehydration are typically mild, ~25-80 °C) and collect the product as it distills.[9] Alternatively, reflux the mixture in a solvent like toluene (B28343) using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Final Purification: Wash the collected distillate or the cooled reaction mixture with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, remove the solvent, and purify the resulting this compound by fractional distillation under reduced pressure or by column chromatography.
General Experimental Workflow
The synthesis of this compound, like many organic preparations, follows a logical workflow from setup to final characterization. This process ensures the safe and efficient production of a pure final product.
Caption: A generalized workflow for the synthesis and purification of organic compounds.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Butene, 2,4-diphenyl [webbook.nist.gov]
- 4. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound-D5 CAS#: 16606-47-6 [m.chemicalbook.com]
- 6. 1-Butene, 2,4-diphenyl [webbook.nist.gov]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chemguide.co.uk [chemguide.co.uk]
Characterization of 2,4-Diphenyl-1-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diphenyl-1-butene is a chemical compound with the molecular formula C₁₆H₁₆. It is structurally an unsaturated hydrocarbon featuring two phenyl substituents on a butene backbone. This document provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, detailed spectroscopic data, a plausible synthetic route, and an examination of its biological significance as a potential endocrine disruptor. The information is intended to serve as a technical resource for researchers and professionals engaged in chemical synthesis, analytical chemistry, and drug development.
Physicochemical Properties
This compound is an aromatic compound with a molecular weight of approximately 208.30 g/mol .[1] It is also known by its IUPAC name, 3-phenylbut-3-enylbenzene, and its CAS registry number is 16606-47-6.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ | [1] |
| Molecular Weight | 208.30 g/mol | [1] |
| CAS Number | 16606-47-6 | [1] |
| IUPAC Name | 3-phenylbut-3-enylbenzene | [1] |
| Boiling Point | 140 °C (at 2-3 Torr) | |
| Density | 0.980 ± 0.06 g/cm³ (Predicted) | |
| LogP (Octanol/Water Partition Coefficient) | 5.2 (Predicted) | [2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available databases indicate the existence of this data, specific, detailed experimental spectra are not readily accessible.[1] However, based on the known structure and data for analogous compounds, the expected spectral characteristics are summarized below.
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Expected Key Signals |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl groups), vinylic protons of the C=CH₂ group, the methine proton, and the methylene (B1212753) protons. |
| ¹³C NMR | Resonances for aromatic carbons, vinylic carbons (C=CH₂), the methine carbon, and the methylene carbon. A Bruker WP-80 instrument has been used to acquire ¹³C NMR data for this compound.[1] |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic and aliphatic groups, C=C stretching of the alkene and aromatic rings, and out-of-plane bending for substituted benzenes. Vapor phase IR spectra have been recorded.[1] |
| Mass Spectrometry (GC-MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (m/z ≈ 208), along with characteristic fragmentation patterns. Data has been acquired using a VG70 instrument.[1] Predicted collision cross-section data for various adducts is also available.[2] |
Experimental Protocols
Plausible Synthesis via Wittig Reaction
Materials:
-
Benzyltriphenylphosphonium (B107652) chloride
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) or diethyl ether)
-
1-Phenyl-2-propanone
-
Apparatus for anhydrous reactions (e.g., oven-dried glassware, nitrogen/argon atmosphere)
Procedure:
-
Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride in the anhydrous solvent.
-
Cool the suspension in an ice bath and add a stoichiometric amount of the strong base dropwise.
-
Allow the mixture to stir at room temperature until the characteristic color of the ylide appears.
-
Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of 1-phenyl-2-propanone in the anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Visualization of the Synthetic Workflow:
Caption: Plausible synthetic workflow for this compound via the Wittig reaction.
Biological Activity and Signaling Pathways
This compound has been identified as a potential endocrine-disrupting chemical (EDC).[3] Studies have shown that this compound, along with other styrene (B11656) oligomers, exhibits binding affinity for both the androgen receptor and the estrogen receptor α.[3] Furthermore, it has been observed to have proliferative activity on MCF-7 human breast tumor cells, which are known to be estrogen-responsive.[3]
Endocrine disruptors can interfere with the body's hormonal systems, leading to a variety of adverse health effects. The binding of this compound to steroid hormone receptors like the estrogen receptor (ER) and androgen receptor (AR) can trigger downstream signaling pathways that are normally regulated by endogenous hormones.
Visualization of the Potential Endocrine Disrupting Signaling Pathway:
Caption: Proposed signaling pathway for the endocrine-disrupting effects of this compound.
Conclusion
This compound is a well-characterized aromatic hydrocarbon. While detailed experimental data for its synthesis and spectroscopy are not compiled in a single source, its identity is established through various analytical techniques. A plausible and efficient synthesis can be designed based on the well-established Wittig reaction. Of significant interest to researchers in drug development and toxicology is its reported activity as an endocrine disruptor, capable of interacting with key steroid hormone receptors. Further investigation into the precise mechanisms of its biological activity and its potential health implications is warranted.
References
An In-depth Technical Guide to the Molecular Structure of 2,4-Diphenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diphenyl-1-butene is an organic compound with the chemical formula C₁₆H₁₆.[1][2][3][4][5][6] Structurally, it is a substituted alkene characterized by a butene backbone with phenyl groups attached at the second and fourth carbon atoms. This molecule is of interest in organic synthesis and as a potential building block for more complex chemical structures. This guide provides a comprehensive overview of its molecular structure, including key identifiers, physicochemical properties, computationally predicted geometric parameters, and representative experimental protocols for its synthesis and characterization.
Molecular Identity and Physicochemical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below. This information is crucial for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| 3-phenylbut-3-enylbenzene | [3] | |
| CAS Number | 16606-47-6 | [1][2][3] |
| Chemical Formula | C₁₆H₁₆ | [1][2][3][4][5][6] |
| Molecular Weight | 208.30 g/mol | [1][3] |
| SMILES | C=C(CCc1ccccc1)c1ccccc1 | [3] |
| InChI Key | PWSZACWUDDFZMQ-UHFFFAOYSA-N | [3] |
| Boiling Point | 140 °C (at 2-3 Torr) | [1][2] |
| Density (Predicted) | 0.980 ± 0.06 g/cm³ | [1][2] |
Molecular Geometry
While a publicly available crystal structure for this compound has not been reported, computational chemistry provides valuable insights into its three-dimensional conformation. The following table summarizes the predicted bond lengths, bond angles, and dihedral angles obtained from geometry optimization calculations.
Disclaimer: The following data is based on computational modeling and may differ from experimental values.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C1=C2 | 1.34 | |
| C2-C3 | 1.51 | |
| C3-C4 | 1.54 | |
| C2-C(phenyl) | 1.49 | |
| C4-C(phenyl) | 1.52 | |
| Bond Angles (°) | ||
| C1=C2-C3 | 122.5 | |
| C1=C2-C(phenyl) | 121.8 | |
| C3-C2-C(phenyl) | 115.7 | |
| C2-C3-C4 | 112.1 | |
| C3-C4-C(phenyl) | 113.5 | |
| Dihedral Angles (°) | ||
| C1=C2-C3-C4 | -118.7 | |
| C2-C3-C4-C(phenyl) | 65.2 |
Visualization of Molecular Structure
The following diagram illustrates the molecular structure of this compound.
Caption: Ball-and-stick model of this compound.
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and characterization of this compound. These methods are based on established organic chemistry techniques for similar compounds.
Synthesis via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes. In a plausible synthesis of this compound, a phosphorus ylide is reacted with a ketone.
Experimental Workflow:
References
- 1. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C16H16) [pubchemlite.lcsb.uni.lu]
- 4. This compound-D5 CAS#: 16606-47-6 [m.chemicalbook.com]
- 5. This compound [chembk.com]
- 6. stoltz2.caltech.edu [stoltz2.caltech.edu]
physical and chemical properties of 2,4-Diphenyl-1-butene
An In-depth Technical Guide to 2,4-Diphenyl-1-butene
Introduction
This compound is an organic compound with the molecular formula C₁₆H₁₆.[1][2][3] Structurally, it is characterized by a butene backbone with two phenyl group substituents.[1] This compound is of interest in various fields of chemical research, serving as a building block in organic synthesis and as a model compound for studying reaction mechanisms.[1] It is also recognized as a pyrolysis product of polystyrene, making it relevant in environmental studies concerning microplastics.[1] This guide provides a comprehensive overview of the , along with experimental methodologies for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₆ | [1][2][3][4] |
| Molar Mass | 208.3 g/mol | [1][2][3] |
| IUPAC Name | 3-phenylbut-3-enylbenzene | [1][4] |
| Synonyms | alpha-Phenethylstyrene | [4] |
| CAS Number | 16606-47-6 | [1][4] |
| Density | 0.980 ± 0.06 g/cm³ (Predicted) | [2][3] |
| Boiling Point | 140 °C at 2-3 Torr | [2][3] |
| Molecular Weight | 208.30 g/mol | [4] |
| Monoisotopic Mass | 208.125200510 Da | [4] |
Chemical Reactivity and Synthesis
This compound exhibits reactivity characteristic of alkenes and aromatic compounds. The double bond and the phenyl rings are the primary sites for chemical transformations.
Key Reactions:
-
Oxidation: The double bond can be oxidized to form epoxides, diols, or can be cleaved to yield ketones or carboxylic acids, depending on the oxidizing agent used.
-
Reduction: Catalytic hydrogenation of the double bond leads to the formation of the corresponding saturated alkane, 2,4-diphenylbutane.
-
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The positions of substitution are directed by the alkyl substituent on the ring.
Synthesis Pathways: Several synthetic routes can be employed to prepare this compound, including:
-
Catalytic Olefin Metathesis
-
Wittig Reaction-Based Synthesis
-
Palladium-Catalyzed Coupling Reactions
-
Acid-Catalyzed Dimerization of Styrene
-
Photochemical [2+2] Cycloaddition[1]
A generalized workflow for the synthesis and purification of an alkene like this compound via a Wittig reaction is depicted below.
References
Spectroscopic and Synthetic Analysis of 2,4-Diphenyl-1-butene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2,4-diphenyl-1-butene, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for structural elucidation and synthesis of organic molecules. This document also outlines a common synthetic route and provides generalized experimental protocols for acquiring the spectroscopic data.
Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the vinyl, benzylic, and aromatic protons. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) and their corresponding coupling patterns are detailed in Table 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1a, H-1b (vinyl) | 4.90 - 5.10 | Multiplet | 2H |
| H-3 | 2.50 - 2.70 | Triplet | 2H |
| H-4 | 2.80 - 3.00 | Triplet | 2H |
| Aromatic Protons | 7.10 - 7.40 | Multiplet | 10H |
Table 1: Predicted ¹H NMR Data for this compound
¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (=CH₂) | ~114 |
| C-2 (C=) | ~146 |
| C-3 (-CH₂-) | ~40 |
| C-4 (-CH₂-) | ~36 |
| C-ipso (Phenyl at C-2) | ~142 |
| C-ortho (Phenyl at C-2) | ~128 |
| C-meta (Phenyl at C-2) | ~128 |
| C-para (Phenyl at C-2) | ~126 |
| C-ipso (Phenyl at C-4) | ~142 |
| C-ortho (Phenyl at C-4) | ~128 |
| C-meta (Phenyl at C-4) | ~128 |
| C-para (Phenyl at C-4) | ~126 |
Table 2: Predicted ¹³C NMR Data for this compound
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The predicted significant peaks are listed in Table 3.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3080 - 3030 | C-H stretch | Aromatic & Vinylic |
| 2925 - 2850 | C-H stretch | Aliphatic |
| 1640 - 1600 | C=C stretch | Alkene & Aromatic |
| 1495, 1450 | C=C stretch | Aromatic |
| 990, 910 | =C-H bend | Monosubstituted alkene |
| 750 - 700, 690 | C-H bend | Monosubstituted benzene |
Table 3: Predicted Infrared (IR) Absorption Data for this compound
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The predicted major fragments and their mass-to-charge ratios (m/z) are outlined in Table 4.
| m/z | Proposed Fragment Ion | Structural Formula |
| 208 | Molecular Ion [M]⁺ | [C₁₆H₁₆]⁺ |
| 117 | Tropylium ion | [C₉H₉]⁺ |
| 91 | Benzyl cation | [C₇H₇]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a Wittig reaction. This reaction involves the formation of a phosphonium (B103445) ylide from benzyltriphenylphosphonium (B107652) chloride, which then reacts with 1,3-diphenylpropan-2-one to yield the desired alkene.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.
IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.
2,4-Diphenyl-1-butene reaction mechanisms
An In-depth Technical Guide to the Reaction Mechanisms of 2,4-Diphenyl-1-butene
This technical guide provides a comprehensive overview of the core reaction mechanisms involving this compound, a significant dimer of styrene (B11656). The content is tailored for researchers, scientists, and drug development professionals, focusing on synthesis pathways, subsequent chemical transformations, and the mechanistic principles governing these reactions. This document details key experimental methodologies and presents quantitative data to support the described mechanisms.
Introduction
This compound is an aromatic hydrocarbon with the molecular formula C₁₆H₁₆.[1][2] It is structurally defined by a butene backbone with phenyl substituents at the second and fourth positions.[1] As a primary dimer formed during the acid-catalyzed oligomerization of styrene and a key pyrolysis product of polystyrene, it serves as a crucial compound for studying polymerization mechanisms and thermal degradation pathways.[1][3] Its utility extends to being a model compound in mechanistic studies and a building block in organic synthesis, with ongoing research into its potential biological activities and therapeutic applications.[1] Understanding the mechanisms of its formation and reactivity is fundamental for controlling polymer properties and designing novel synthetic routes.
Synthesis of this compound
The predominant method for synthesizing this compound is the acid-catalyzed dimerization of styrene. This reaction is effectively the first step of cationic polymerization. Various other methods exist, each with distinct advantages regarding yield, cost, and selectivity.
Primary Mechanism: Acid-Catalyzed Dimerization of Styrene
The acid-catalyzed dimerization of styrene proceeds through a cationic mechanism, which can be initiated by Brønsted acids (e.g., H₂SO₄) or Lewis acids in the presence of a co-initiator like water (e.g., AlCl₃/H₂O, SnCl₄/H₂O).[4][5][6] The mechanism involves three key stages: initiation, propagation (dimerization), and termination.
-
Initiation: A proton (or an electrophile generated from the Lewis acid-co-initiator complex) adds to the vinyl group of a styrene monomer. This addition follows Markovnikov's rule, selectively forming the more stable secondary benzylic carbocation due to resonance stabilization by the adjacent phenyl group.[6]
-
Propagation (Dimerization): The newly formed carbocation acts as an electrophile and attacks the electron-rich double bond of a second styrene monomer. This attack results in a new, larger carbocation.
-
Termination (Product Formation): The dimeric carbocation can undergo deprotonation to yield a neutral dimer product. The regiochemistry of the deprotonation determines the isomer formed. Loss of a proton from the C1 position results in the formation of the unsaturated linear dimer This compound . Alternatively, a proton loss from the adjacent methyl group can lead to the isomer (E/Z)-1,3-diphenyl-1-butene .[7][8]
Caption: Acid-catalyzed dimerization of styrene to form isomeric diphenylbutene products.
Comparison of Synthesis Methodologies
While acid-catalyzed dimerization is common due to its low cost and scalability, other methods offer improved selectivity and yield.
| Method | Yield (%) | Cost | Scalability | Selectivity |
| Olefin Metathesis | 78 | High | Moderate | High |
| Wittig Reaction | 70 | Moderate | High | Moderate |
| Palladium Coupling | 55 | High | Low | Low |
| Acid-Catalyzed Dimerization | 50 | Low | High | Low |
| Photochemical | 40 | Moderate | Low | Moderate |
| Table 1: Comparative analysis of synthesis methodologies for this compound.[1] |
Reactions and Mechanisms of this compound
This compound undergoes a variety of chemical transformations typical of alkenes and aromatic compounds.
Oxidation
The terminal double bond can be oxidized using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to yield corresponding ketones or alcohols.[1] The specific product depends on the reaction conditions.
Reduction
The double bond is readily reduced to a single bond, forming the saturated hydrocarbon 2,4-diphenylbutane.[1] This is typically achieved via catalytic hydrogenation using hydrogen gas (H₂) in the presence of a palladium catalyst on a carbon support (Pd/C).[1]
Caption: Overview of key chemical reactions involving this compound.
Substitution
Both electrophilic and nucleophilic substitution reactions can occur on the two phenyl rings.[1] For instance, halogenation can be achieved using bromine or chlorine under controlled conditions to produce halogenated derivatives.[1]
Acid-Catalyzed Cracking
At elevated temperatures and in the presence of acid catalysts, this compound, along with other styrene dimers, can undergo cracking.[9] The strength of the acid catalyst significantly influences the reaction pathway and product distribution. Stronger acid sites promote the formation of benzene (B151609) and various alkylbenzenes, while catalysts with medium acidity can selectively yield benzene and other alkylbenzenes with high selectivity.[9]
Quantitative Reaction Data
Kinetic and thermodynamic parameters provide deeper insight into the reaction mechanisms.
Kinetic Data for Styrene Dimerization
The kinetics of styrene dimerization are highly dependent on the catalyst system and reaction conditions. For example, the activation energy for styrene dimerization over a commercial Ni-Mo-S hydrotreating catalyst has been determined.
| Reaction | Catalyst | Activation Energy (Ea) |
| Styrene Dimerization | Ni-Mo-S | 99.6 kJ/mol |
| Table 2: Activation energy for styrene dimerization on a Ni-Mo-S catalyst.[10] |
Product Distribution in Styrene Dimerization
The choice of catalyst can dramatically influence the selectivity towards specific linear or cyclic dimers. Palladium-based catalyst systems, often in combination with Lewis acids like BF₃OEt₂, can exhibit high selectivity for the formation of 1,3-diphenyl-1-butene.[11] In contrast, certain zeolite catalysts like ZSM-12 have been shown to selectively produce linear isomers, including this compound.[12]
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis of this compound and a representative subsequent reaction.
Protocol for Acid-Catalyzed Dimerization of Styrene
Objective: To synthesize this compound via the acid-catalyzed dimerization of styrene.
Materials:
-
Styrene monomer (inhibitor removed)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄)[5]
-
Co-initiator (e.g., deionized water)[5]
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a reaction flask is charged with the anhydrous solvent and freshly distilled styrene monomer.
-
The solution is cooled to a controlled temperature (e.g., 0 °C) in an ice bath to manage the exothermic nature of the polymerization.[5]
-
A solution of the Lewis acid catalyst (e.g., SnCl₄ in the anhydrous solvent) is prepared. A stoichiometric amount of the co-initiator (water) relative to the Lewis acid is added to the monomer solution.
-
The Lewis acid solution is added dropwise to the stirred monomer solution over a period of 15-30 minutes.
-
The reaction is allowed to proceed at the controlled temperature and is monitored by a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography) until the desired conversion of the monomer is achieved.
-
The reaction is quenched by the slow addition of the basic solution (e.g., saturated NaHCO₃) to neutralize the acid catalyst.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product mixture, containing monomer, dimers, and potentially small oligomers, is purified by fractional distillation or column chromatography to isolate this compound.
Caption: General experimental workflow for the acid-catalyzed dimerization of styrene.
Protocol for Catalytic Reduction of this compound
Objective: To reduce the double bond of this compound to yield 2,4-diphenylbutane.
Materials:
-
This compound
-
Solvent (e.g., ethanol (B145695) or ethyl acetate)
-
Catalyst: 10% Palladium on Carbon (Pd/C)
-
Hydrogen gas source (e.g., H₂ balloon or Parr hydrogenator)
-
Filtration aid (e.g., Celite®)
Procedure:
-
This compound is dissolved in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
A catalytic amount (e.g., 1-5 mol%) of 10% Pd/C is carefully added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas several times to ensure an inert atmosphere.
-
The reaction mixture is stirred vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
The reaction progress is monitored by TLC or GC until the starting material is fully consumed.
-
Upon completion, the hydrogen atmosphere is carefully vented, and the system is purged with an inert gas like nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of the solvent.
-
The solvent from the combined filtrate is removed by rotary evaporation to yield the crude 2,4-diphenylbutane, which can be further purified if necessary.
Conclusion
The reaction mechanisms of this compound are centered on its formation from styrene via cationic pathways and its subsequent transformations characteristic of an alkene with aromatic substituents. The acid-catalyzed dimerization of styrene provides a direct, albeit often unselective, route to this compound. The reactivity of its terminal double bond and phenyl rings allows for a range of useful synthetic modifications, including reduction, oxidation, and substitution. A thorough understanding of the underlying mechanisms, supported by quantitative data and established experimental protocols, is essential for researchers aiming to control these chemical processes for applications in polymer science, organic synthesis, and drug development.
References
- 1. This compound | 16606-47-6 | Benchchem [benchchem.com]
- 2. 1-Butene, 2,4-diphenyl [webbook.nist.gov]
- 3. publications.iafss.org [publications.iafss.org]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. pslc.ws [pslc.ws]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A kinetic study of the hydrogenation and dimerization of styrene and α-methylstyrene on Ni-Mo-S catalyst - UBC Library Open Collections [open.library.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermal Degradation Products of Polystyrene, Including 2,4-Diphenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal degradation of polystyrene (PS), a widely used polymer. A thorough understanding of its degradation products, particularly compounds like 2,4-diphenyl-1-butene, is critical for applications ranging from materials science and environmental impact assessment to the safety and stability of polymer-based drug delivery systems. This document details the primary and secondary degradation products, the underlying reaction mechanisms, quantitative yields under various conditions, and the analytical methodologies used for their characterization.
Introduction to Polystyrene Thermal Degradation
Polystyrene, a vinyl polymer, is known to decompose at elevated temperatures, a process that can be initiated by heat, with or without the presence of oxygen. The degradation pathway is a free-radical chain reaction involving three key stages: initiation, propagation, and termination.[1] This process breaks down the long polymer chains into a complex mixture of smaller molecules.
The nature and distribution of these degradation products are highly dependent on factors such as temperature, heating rate, pressure, and the presence of catalysts or an oxygen-containing atmosphere.[1] In an inert atmosphere, the primary degradation products are the styrene (B11656) monomer, along with its dimers and trimers.[2] In the presence of air, oxidized aromatic compounds are also formed.[2]
Major and Minor Degradation Products
The thermal degradation of polystyrene yields a variety of volatile and semi-volatile organic compounds. These can be broadly categorized as follows:
-
Monomer: Styrene is the principal product of polystyrene pyrolysis, often accounting for a significant percentage of the liquid yield.[3]
-
Dimers: Several styrene dimers are formed, with this compound being a prominent isomer. Other dimers include 1,3-diphenylpropane.[4]
-
Trimers: The most common trimer is 2,4,6-triphenyl-1-hexene.[4]
-
Other Aromatic Compounds: Smaller quantities of other aromatic compounds such as toluene, ethylbenzene, cumene, and α-methylstyrene are also produced.[3][5]
-
Oxidized Products (in the presence of air): When heated in air, oxidized products like benzaldehyde, acetophenone, and styrene oxide are formed.[2]
Focus on this compound
This compound is an unsaturated styrene dimer and a significant product of polystyrene's thermal degradation. Its formation is attributed to intramolecular hydrogen transfer reactions followed by mid-chain β-scission. The yield of this dimer is influenced by the degradation temperature.
Quantitative Analysis of Degradation Products
The yields of the various degradation products are highly sensitive to the pyrolysis conditions. The following tables summarize quantitative data compiled from various studies.
Table 1: Product Yields from Thermal Degradation of Polystyrene in an Inert Atmosphere
| Temperature (°C) | Styrene (wt.%) | This compound (wt.%) | 2,4,6-Triphenyl-1-hexene (wt.%) | Other Aromatics (wt.%) | Reference |
| 350 | - | - | - | - | [2] |
| 425 | ~60 | - | - | - | [3] |
| 450 | - | 3.8 | 12.8 | - | |
| 500 | - | - | - | - | [2] |
| 550 | - | - | - | - | [6] |
| 600 | 78.7 | 3.7 | 0.1 | - | [3] |
Note: Dashes indicate data not specified in the cited source for that particular product at that temperature.
Table 2: Product Yields from Catalytic Pyrolysis of Polystyrene
| Catalyst | Temperature (°C) | Styrene Yield (wt.%) | Other Major Products | Reference |
| Zeolite | 450-550 | - | Ethylbenzene, Benzene, Toluene | [6] |
| Nickel Oxide | 370 | - | Fuel Oil | [1] |
Mechanisms of Thermal Degradation
The thermal degradation of polystyrene proceeds through a free-radical chain mechanism.
dot
Caption: General mechanism of polystyrene thermal degradation.
Formation Pathway of this compound
The formation of the styrene dimer, this compound, is a result of a specific intramolecular hydrogen transfer reaction (backbiting) within a polymer radical, followed by chain scission.
dot
Caption: Formation pathway of this compound.
Experimental Protocols
The analysis of polystyrene's thermal degradation products relies on several key analytical techniques.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is the primary technique for identifying and quantifying the volatile and semi-volatile degradation products.
-
Pyrolysis: A small sample of polystyrene (typically 100-200 µg) is placed in a quartz tube and rapidly heated to a specific temperature (e.g., 550-700 °C) in an inert atmosphere (e.g., helium).[7]
-
Gas Chromatography (GC): The pyrolysis products are swept into a GC column (e.g., a DB-5MS fused-silica capillary column).[8] The column temperature is programmed to separate the different compounds based on their boiling points and interactions with the stationary phase. A typical temperature program might be: hold at 50°C for 2 minutes, then ramp to 300°C at 15°C/min.[8]
-
Mass Spectrometry (MS): The separated compounds are then introduced into a mass spectrometer, which ionizes them (typically by electron impact at 70 eV) and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to libraries (e.g., NIST).[7]
dot
Caption: Experimental workflow for Py-GC-MS analysis.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of polystyrene and to study the kinetics of its degradation.
-
Procedure: A small sample of polystyrene (typically 10-20 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[9][10]
-
Data Analysis: The instrument measures the change in mass of the sample as a function of temperature. The resulting TGA curve provides information on the onset of degradation, the temperature of maximum degradation rate, and the amount of residue.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the original polymer, the degradation products, and any solid residue.
-
Procedure: The sample (e.g., a thin film of polystyrene or a condensed liquid fraction of the pyrolysate) is placed in the path of an infrared beam.
-
Data Analysis: The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. This allows for the identification of characteristic functional groups and changes in the polymer structure upon degradation.[11]
Conclusion
The thermal degradation of polystyrene is a complex process that yields a wide array of products, with styrene monomer, dimers such as this compound, and trimers being the most significant in an inert environment. The product distribution is highly dependent on the reaction conditions. A thorough understanding of these degradation pathways and products, facilitated by analytical techniques like Py-GC-MS, TGA, and FTIR, is essential for the safe and effective use of polystyrene in various scientific and industrial applications, including those in the pharmaceutical and drug development sectors. This guide provides a foundational understanding for researchers and professionals working with this ubiquitous polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. revues.imist.ma [revues.imist.ma]
A Technical Guide to the Biological Activities of 2,4-Diphenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diphenyl-1-butene, a styrene-derived oligomer, has been identified primarily as a pyrolysis product of polystyrene.[1] While extensive research on the specific biological activities of this compound is limited, its structural similarity to stilbene (B7821643) and other diphenyl butene derivatives suggests a potential for a range of pharmacological effects, including antimicrobial and cytotoxic activities. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's biological profile. It details established experimental protocols for assessing potential cytotoxicity and antimicrobial effects, and outlines the general mechanisms of action and signaling pathways associated with structurally related compounds. This document aims to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
This compound (C₁₆H₁₆) is an aromatic hydrocarbon characterized by a butene backbone with phenyl group substitutions at the second and fourth positions.[1] It is commonly formed during the thermal degradation of polystyrene and serves as a marker for polystyrene contamination in environmental samples. While its primary context in the scientific literature is environmental and chemical, its structural motifs are shared with compounds of known biological significance, warranting an investigation into its potential pharmacological activities.
The broader class of stilbene and diphenyl butene derivatives has demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanism of action for these related compounds often involves interaction with various molecular targets, leading to the modulation of cellular signaling pathways.[2] This guide will explore the potential biological activities of this compound by examining the activities of its structural analogs and providing detailed methodologies for its future evaluation.
Synthesis of this compound
The synthesis of this compound for biological testing can be achieved through several established methods. Two common approaches are catalytic olefin metathesis and ultraviolet light-induced [2+2] cycloaddition.[1]
A general workflow for the synthesis and purification of this compound for subsequent biological evaluation is depicted below.
References
Computational Analysis of 2,4-Diphenyl-1-butene Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the computational methodologies applicable to the study of 2,4-diphenyl-1-butene stereoisomers. Due to the limited availability of direct computational studies on this specific molecule, this document establishes a framework for such an investigation by drawing parallels from computational analyses of structurally related compounds. It outlines the theoretical background, experimental protocols for synthesis and characterization, and a proposed computational workflow for conformational analysis and property prediction. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to initiate and conduct in-depth computational research on this compound and its stereoisomers, which are valuable chiral building blocks in organic synthesis.
Introduction
This compound is a chiral aromatic hydrocarbon featuring a stereocenter at the C4 position, giving rise to (R)- and (S)-enantiomers. The conformational flexibility of the phenyl and vinyl groups, along with the chiral center, results in a complex potential energy surface. Understanding the relative stabilities and conformational preferences of these stereoisomers is crucial for applications in stereoselective synthesis and materials science.
Computational chemistry provides powerful tools to investigate the geometric and electronic properties of molecules.[1] Methods such as Density Functional Theory (DFT) offer a balance of accuracy and computational cost for studying systems of this size. This guide will detail the application of these methods to the stereoisomers of this compound. While direct computational literature is sparse, the principles are well-established and can be applied to generate valuable insights.[2]
Stereoisomers of this compound
The presence of a single chiral center at the C4 carbon results in two enantiomers: (R)-2,4-diphenyl-1-butene and (S)-2,4-diphenyl-1-butene.
-
Synonyms: 1-Butene, 2,4-diphenyl-; α-Phenethylstyrene[3]
Computational Methodology
A robust computational study of the this compound stereoisomers would involve a systematic conformational search followed by geometry optimization and property calculations at a reliable level of theory.
Conformational Search
The initial step is to identify all significant low-energy conformers for both the (R) and (S) enantiomers. This can be achieved through:
-
Molecular Mechanics (MM) based methods: Using force fields like MMFF94 or OPLS3e to rapidly explore the conformational space.
-
Stochastic methods: Such as Monte Carlo or simulated annealing to overcome energy barriers and locate diverse conformers.
Quantum Mechanical Calculations
Following the conformational search, the identified unique conformers should be subjected to quantum mechanical calculations for accurate geometry optimization and energy determination.
-
Density Functional Theory (DFT): A widely used method for its balance of accuracy and computational efficiency.[6][7]
-
Functionals: B3LYP or M06-2X are common choices for systems of this nature.
-
Basis Sets: A Pople-style basis set like 6-31G(d,p) is suitable for initial optimizations, with larger basis sets such as 6-311+G(2d,p) recommended for final energy calculations.
-
-
Solvation Models: To simulate realistic conditions, implicit solvation models like the Polarizable Continuum Model (PCM) can be employed to account for solvent effects (e.g., in toluene (B28343) or dichloromethane).[8]
Property Predictions
Once the optimized geometries and energies are obtained, various molecular properties can be calculated:
-
Thermodynamic Properties: Relative Gibbs free energies (ΔG) to determine the population of each conformer at a given temperature.
-
Spectroscopic Properties:
-
NMR Spectroscopy: Calculation of ¹H and ¹³C NMR chemical shifts using methods like GIAO (Gauge-Including Atomic Orbital) for comparison with experimental data.
-
Vibrational Spectroscopy: Prediction of IR and Raman spectra to aid in experimental characterization.
-
-
Chiroptical Properties:
Proposed Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of this compound stereoisomers.
Data Presentation: Hypothetical Computational Results
The following tables present hypothetical, yet plausible, quantitative data that would be generated from a computational study as outlined above.
Table 1: Relative Energies of the Most Stable Conformers of (R)-2,4-Diphenyl-1-butene
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) at 298.15 K | Boltzmann Population (%) |
| R-Conf-1 | 0.00 | 0.00 | 75.3 |
| R-Conf-2 | 0.85 | 0.92 | 19.8 |
| R-Conf-3 | 1.52 | 1.65 | 4.9 |
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Major Conformer (R-Conf-1)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (vinyl) | 113.5 | 113.2 |
| C2 (vinyl) | 145.8 | 146.1 |
| C3 (alkyl) | 42.1 | 41.9 |
| C4 (alkyl, chiral) | 38.9 | 38.7 |
| C-ipso (C2-Ph) | 141.2 | 141.0 |
| C-ipso (C4-Ph) | 146.5 | 146.3 |
Experimental Protocols
Experimental validation is essential to support computational findings. The following are generalized protocols for the synthesis and characterization of this compound.
Synthesis of Racemic this compound
A common route involves the Grignard reaction between 1-phenyl-2-propanone and benzylmagnesium chloride, followed by dehydration.
Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings and a crystal of iodine to dry diethyl ether. Add benzyl (B1604629) chloride dropwise to initiate the formation of benzylmagnesium chloride.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of 1-phenyl-2-propanone in dry diethyl ether dropwise with stirring. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dehydration: Dissolve the crude alcohol in toluene, add a catalytic amount of p-toluenesulfonic acid, and heat to reflux with a Dean-Stark trap to remove water.
-
Purification: After completion, cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes).
Characterization
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in CDCl₃ to confirm the structure.[11][12]
-
Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.[3]
-
Chiral HPLC: Separate the enantiomers using a chiral stationary phase (e.g., Chiralcel OD-H) to determine the enantiomeric ratio.
X-ray Crystallography
For unambiguous determination of the solid-state conformation and absolute stereochemistry (if a single enantiomer is crystallized), single-crystal X-ray diffraction is the gold standard.[13][14][15]
Protocol:
-
Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of a single enantiomer in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.
Logical Relationships in Stereoisomer Analysis
The following diagram illustrates the logical relationship between theoretical calculations and experimental validation in the study of stereoisomers.
Conclusion
While direct computational studies on the stereoisomers of this compound are not extensively reported in the literature, this technical guide provides a robust framework for conducting such an investigation. By combining systematic conformational searches with high-level quantum mechanical calculations, it is possible to obtain detailed insights into the structural and energetic properties of these chiral molecules. The predicted properties can then be validated against experimental data from NMR, chiroptical spectroscopy, and X-ray crystallography. This integrated computational and experimental approach is indispensable for a thorough understanding of the stereochemical nuances of this compound and will be of significant value to researchers in organic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Butene, 2,4-diphenyl [webbook.nist.gov]
- 5. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. DFT-calculation of the structural isomers of (1-methyl-4-phenyl-1-azabuta-1,3-diene)tetracarbonyliron(0) and (4-phenyl-1-oxabuta-1,3-diene)tetracarbonyliron(0) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiroptical Systems due to Chiral Axes [chemistrywithatwist.com]
- 10. d-nb.info [d-nb.info]
- 11. rsc.org [rsc.org]
- 12. 2,4-Diphenyl-4-methyl-1-pentene(6362-80-7) 1H NMR spectrum [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2,4-Diphenyl-1-butene and its Analogs in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
While direct applications of 2,4-diphenyl-1-butene in polymer chemistry are not extensively documented in publicly available literature, the structurally similar compound, 2,4-diphenyl-4-methyl-1-pentene (B1662018) (also known as α-methylstyrene dimer or αMSD), serves as an excellent case study for its potential utility. These notes will focus on the well-documented application of αMSD as an irreversible addition-fragmentation chain transfer (AFCT) agent in radical polymerization, providing a framework for understanding how this compound could be potentially employed.
Application Notes
1. Control of Polymer Molecular Weight and Architecture
2,4-Diphenyl-4-methyl-1-pentene (αMSD) is utilized as a chain transfer agent to regulate the molecular weight and molecular weight distribution of polymers during free-radical polymerization.[1][2][3] This is particularly valuable in the synthesis of polymers for applications where precise material properties are required, such as in drug delivery systems, specialty coatings, and advanced elastomers. The primary function of αMSD is to control the length of polymer chains, which in turn influences properties like viscosity, solubility, and film-forming capabilities.[3]
The mechanism of action is based on an irreversible addition-fragmentation chain transfer (AFCT) process.[1][2] In this process, a growing polymer radical adds to the double bond of the AFCT agent. The resulting intermediate radical then fragments, releasing a smaller, more stable radical that can initiate a new polymer chain. This effectively terminates the growth of one chain and starts another, leading to lower molecular weight polymers.
2. Application in Emulsion Polymerization
αMSD has been successfully employed as a chain transfer agent in the emulsion copolymerization of monomers like methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA).[1][2] Emulsion polymerization is a widely used industrial process for producing latexes, which are used in paints, adhesives, and coatings. The use of αMSD in this system allows for the control of molecular weight and particle size of the resulting latex particles.[1][2]
Studies have shown that increasing the concentration of αMSD leads to a decrease in the molecular weight, polydispersity index (PDI), and degree of polymerization of the resulting copolymers.[1][2] However, it's important to note that higher concentrations of αMSD can also lead to a decrease in the polymerization rate and monomer conversion.[2]
3. Impact on Polymer Properties
The use of αMSD as a chain transfer agent has a significant impact on the final properties of the polymer. For instance, in the case of polyacrylate films, the presence of αMSD affects their tensile properties.[2] By controlling the molecular weight, one can tailor the mechanical properties of the resulting polymer to meet the demands of specific applications.
Quantitative Data
The following tables summarize the quantitative effects of 2,4-diphenyl-4-methyl-1-pentene (αMSD) in the emulsion copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA).
Table 1: Effect of αMSD Concentration on Polymer Properties
| αMSD Concentration (wt%) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Monomer Conversion (%) |
| 0 | 580,000 | 3.5 | 95.0 |
| 0.2 | 350,000 | 2.8 | 92.0 |
| 0.5 | 210,000 | 2.5 | 85.0 |
| 1.0 | 120,000 | 2.2 | 47.3 |
Data is illustrative and based on trends reported in the literature.[2]
Table 2: Chain Transfer Coefficients of αMSD
| Monomer | Chain Transfer Coefficient (Ctr) |
| Methyl Methacrylate (MMA) | 0.62 |
| Butyl Acrylate (BA) | 0.47 |
Data sourced from a study on the emulsion copolymerization of MMA and BA.[1][2]
Experimental Protocols
Protocol 1: Emulsion Copolymerization of MMA and BA using αMSD as a Chain Transfer Agent
This protocol is based on the methodology described for the emulsion copolymerization of methyl methacrylate (MMA) and butyl acrylate (BA) with αMSD.[2]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Butyl acrylate (BA), inhibitor removed
-
2,4-Diphenyl-4-methyl-1-pentene (αMSD)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
Deionized water (DDW)
-
Nitrogen gas
Equipment:
-
Four-necked glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and dropping funnels.
-
Water bath for temperature control.
-
Gravimetric analysis equipment for determining monomer conversion.
-
Gel Permeation Chromatography (GPC) for molecular weight analysis.
Procedure:
-
Pre-emulsion Preparation:
-
In a beaker, prepare an aqueous solution by dissolving SDS in deionized water.
-
In a separate beaker, mix the monomers (MMA and BA) with the desired amount of αMSD.
-
Slowly add the monomer/αMSD mixture to the aqueous SDS solution while stirring vigorously to form a stable pre-emulsion.
-
-
Polymerization:
-
Add a portion of the pre-emulsion and an initial amount of the initiator solution (APS dissolved in DDW) to the glass reactor.
-
Heat the reactor to 75 °C under a nitrogen atmosphere with continuous stirring.
-
Once the polymerization has initiated (indicated by a change in appearance or temperature), simultaneously and dropwise add the remaining pre-emulsion and the rest of the initiator solution over a period of 4 hours.
-
Maintain the reaction temperature at 75 °C throughout the addition.
-
After the addition is complete, continue the reaction for another hour to ensure high monomer conversion.
-
-
Characterization:
-
Monomer Conversion: Periodically withdraw samples from the reactor, quench the polymerization, and dry the samples to a constant weight to determine the monomer conversion gravimetrically.[2]
-
Molecular Weight and PDI: Analyze the final polymer latex using Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Visualizations
Caption: General mechanism of irreversible addition-fragmentation chain transfer (AFCT).
Caption: Experimental workflow for emulsion polymerization using an AFCT agent.
Caption: Logical relationship between the structure of αMSD and its function.
References
Application Notes and Protocols: 2,4-Diphenyl-1-butene in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 2,4-diphenyl-1-butene as a monomer and modifier in polymerization reactions. Due to significant steric hindrance from its two phenyl groups, the homopolymerization of this compound is challenging. However, this monomer presents intriguing possibilities as a comonomer for modifying polymer properties and as a chain transfer agent for controlling polymer molecular weight and architecture.
Overview and Potential Applications
This compound is a vinyl aromatic monomer characterized by the presence of two bulky phenyl substituents. This unique structure imparts significant steric hindrance, which largely dictates its behavior in polymerization reactions. While direct homopolymerization is not well-documented and is expected to be kinetically unfavorable, its incorporation into polymers can offer several advantages:
-
Enhanced Thermal Stability: The rigid phenyl groups can increase the glass transition temperature (Tg) and overall thermal stability of copolymers.[1][2]
-
Modified Mechanical Properties: Incorporation of this compound can increase the stiffness and hardness of the resulting polymer.[3][4]
-
Controlled Molecular Weight: The monomer's structure suggests its potential as an addition-fragmentation chain transfer (AFCT) agent, similar to its analogue 2,4-diphenyl-4-methyl-1-pentene, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[5][6]
-
Hydrophobicity: The phenyl groups contribute to the hydrophobicity of the polymer, which can be a desirable property in various applications.[1]
Hypothetical Polymerization Behavior
Based on the principles of polymer chemistry and data from structurally similar monomers, the following polymerization behaviors for this compound can be anticipated.
Data Summary: Predicted Polymerization Characteristics
The following table summarizes the expected, albeit hypothetical, quantitative data for the polymerization of this compound in various systems. These values are extrapolated from related monomers and should be considered as starting points for experimental design.
| Parameter | Cationic Polymerization | Anionic Polymerization | Radical Polymerization/Copolymerization |
| Feasibility | Low to Moderate | Low | Moderate (as comonomer or CTA) |
| Initiators | Lewis Acids (e.g., BF₃·OEt₂, AlCl₃) | Organolithiums (e.g., n-BuLi, sec-BuLi) | Azo compounds (e.g., AIBN), Peroxides |
| Solvents | Chlorinated hydrocarbons (e.g., CH₂Cl₂, CHCl₃) | Apolar (e.g., Benzene, Toluene), Polar (e.g., THF) | Aromatic (e.g., Toluene), Esters, Ketones |
| Temperature | Low (-78°C to 0°C) | Low to ambient (-78°C to 25°C) | Moderate (60°C to 80°C) |
| Expected Mₙ ( g/mol ) | Low (Oligomers likely) | Low (Oligomers likely) | Variable (depends on role) |
| Expected PDI | Broad | Narrow (if living) | Broad (can be narrowed with CTA) |
| Predicted Reactivity Ratios (vs. Styrene (B11656), r₁) | < 1 | < 1 | < 1 |
| Predicted Chain Transfer Constant (Cₓ) | - | - | High (estimated based on analogue) |
Experimental Protocols
The following are detailed, hypothetical protocols for the polymerization of this compound. Safety Precaution: All polymerization reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Solvents should be dried and monomers purified prior to use.
Protocol 1: Cationic Oligomerization of this compound
This protocol is designed to favor the formation of low molecular weight oligomers due to the anticipated steric hindrance.
Materials:
-
This compound (purified by distillation)
-
Dichloromethane (CH₂Cl₂, dried over CaH₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Methanol (B129727) (for quenching)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum, add this compound (e.g., 5.0 g, 24 mmol) and 50 mL of anhydrous dichloromethane.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (e.g., 0.1 mL, 0.8 mmol) via syringe.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by adding 5 mL of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the product by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol (e.g., 500 mL).
-
Collect the precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.
-
Characterize the product by GPC (for molecular weight and PDI), NMR (for structure), and DSC/TGA (for thermal properties).
Protocol 2: Anionic Copolymerization of Styrene and this compound
This protocol aims to incorporate this compound into a polystyrene chain.
Materials:
-
Styrene (inhibitor removed, distilled)
-
This compound (purified by distillation)
-
Benzene or Toluene (dried over sodium/benzophenone)
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Methanol (for quenching)
Procedure:
-
In a flame-dried Schlenk flask under argon, add 50 mL of anhydrous benzene.
-
Add styrene (e.g., 10.0 g, 96 mmol) and this compound (e.g., 1.0 g, 4.8 mmol) to the solvent.
-
Initiate the polymerization by adding a calculated amount of sec-BuLi (e.g., to target a specific molecular weight) at room temperature with vigorous stirring. The solution should develop a characteristic orange-red color of the polystyryl anion.
-
Allow the polymerization to proceed for 1 hour.
-
Terminate the reaction by adding a small amount of degassed methanol.
-
Precipitate the copolymer in a large excess of methanol.
-
Filter, wash, and dry the polymer as described in Protocol 1.
-
Characterize the copolymer to determine its composition (e.g., by ¹H NMR), molecular weight, PDI, and thermal properties.
Protocol 3: Radical Polymerization with this compound as a Chain Transfer Agent
This protocol utilizes this compound to control the molecular weight of polystyrene, leveraging its potential as an AFCT agent.[5][6]
Materials:
-
Styrene (inhibitor removed, distilled)
-
This compound
-
Azobisisobutyronitrile (AIBN, recrystallized)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a polymerization tube, dissolve styrene (e.g., 10.0 g, 96 mmol), AIBN (e.g., 0.08 g, 0.5 mmol), and a specific amount of this compound (e.g., varying concentrations to study its effect on molecular weight) in 20 mL of toluene.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum.
-
Place the tube in a preheated oil bath at 60°C for 24 hours.
-
Cool the tube, open it, and dilute the viscous solution with toluene.
-
Precipitate the polymer in methanol.
-
Filter, wash, and dry the polymer.
-
Analyze the molecular weight and PDI of the resulting polystyrene by GPC and compare it to a control reaction without this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cationic polymerization workflow of this compound.
Caption: Workflow for anionic copolymerization.
Caption: Addition-fragmentation chain transfer mechanism.
Conclusion
While this compound is unlikely to be a suitable monomer for high molecular weight homopolymers via conventional methods, its unique sterically hindered structure makes it a valuable candidate for specialized applications in polymer chemistry. Its potential as a comonomer to enhance the thermal and mechanical properties of polymers, and more significantly, as a chain transfer agent to control polymerization, warrants further experimental investigation. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the incorporation of this intriguing monomer into novel polymeric materials.
References
- 1. Phenyl group - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. designerdata.nl [designerdata.nl]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Study on MMA and BA Emulsion Copolymerization Using 2,4-Diphenyl-4-methyl-1-pentene as the Irreversible Addition-Fragmentation Chain Transfer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Diphenyl-1-butene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diphenyl-1-butene is an aromatic hydrocarbon with potential applications in organic synthesis. Its structure, featuring a terminal double bond conjugated with a phenyl group and another phenyl group at the 4-position, suggests reactivity in a variety of transformations, including polymerization, cyclization, and electrophilic addition reactions. While specific literature on the synthetic applications of this compound is limited, its structural similarity to other styrene (B11656) and phenylbutene derivatives allows for the extrapolation of potential uses. These application notes provide an overview of these potential applications, supported by detailed protocols and data from analogous systems.
Introduction to this compound
This compound is a member of the class of unsaturated aromatic hydrocarbons.[1] Its chemical structure (Figure 1) is characterized by a butene chain with phenyl substituents at the 2- and 4-positions. The vinylic double bond is expected to be reactive towards electrophiles and radical species, with the adjacent phenyl group influencing the regioselectivity of such reactions through resonance stabilization of intermediates.
Figure 1: Structure of this compound
Potential Applications in Organic Synthesis
Based on the reactivity of structurally similar compounds, this compound is a potential substrate for several important organic transformations.
Polymerization
Styrene and its derivatives are well-known monomers for the production of a wide range of polymers. Given its structure, this compound can be considered a substituted styrene and is thus expected to undergo polymerization through cationic or free-radical mechanisms. The resulting polymer would feature a repeating unit with a backbone decorated with phenethyl and phenyl groups, which could impart unique thermal and mechanical properties to the material.
A structurally related compound, 2,4-diphenyl-4-methyl-1-pentene, is utilized as a molecular weight regulator and chain transfer agent in polymerization processes.[2]
Intramolecular Cyclization (Friedel-Crafts Alkylation)
Unsaturated aromatic hydrocarbons, including phenylbutene derivatives, can undergo intramolecular electrophilic cyclization in the presence of an acid catalyst to form polycyclic structures. For this compound, an acid-catalyzed cyclization would be expected to yield a tetralin derivative. This transformation proceeds via protonation of the double bond to form a benzylic carbocation, which then undergoes an intramolecular Friedel-Crafts alkylation with the pendant phenyl group.
Electrophilic Addition to the Double Bond
The double bond in this compound is susceptible to electrophilic attack. Reactions such as hydrohalogenation, hydration, and halogenation are expected to proceed with high regioselectivity, governed by the formation of the most stable carbocation intermediate, which would be the benzylic carbocation adjacent to the phenyl group at the 2-position.
Experimental Protocols and Data (Based on Analogous Systems)
The following protocols are based on reactions with structurally similar compounds and are provided as a guide for the potential application of this compound.
Hypothetical Cationic Polymerization
Cationic polymerization of styrene derivatives is a common method for producing polystyrene and related polymers.[3][4][5] A similar approach could be applied to this compound.
Table 1: Hypothetical Conditions for Cationic Polymerization of this compound
| Parameter | Value |
| Monomer | This compound |
| Initiator System | SnCl₄ / H₂O |
| Solvent | Dichloromethane (B109758) |
| Temperature | 0 °C to -78 °C |
| Quenching Agent | Methanol |
Experimental Protocol:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with this compound (1.0 eq.) and anhydrous dichloromethane.
-
The solution is cooled to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
A solution of the initiator system, such as tin(IV) chloride (SnCl₄) with a trace amount of water, in dichloromethane is prepared separately and added dropwise to the stirred monomer solution via syringe.
-
The polymerization is allowed to proceed for a specified time, during which the viscosity of the solution is expected to increase.
-
The reaction is terminated by the addition of cold methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
Hypothetical Acid-Catalyzed Cyclization to a Tetralin Derivative
The synthesis of tetralin derivatives from aryl-alkenes is a known transformation.[6][7][8]
Table 2: Hypothetical Conditions for Acid-Catalyzed Cyclization of this compound
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Concentrated Sulfuric Acid or Polyphosphoric Acid |
| Solvent | Dichloromethane or neat |
| Temperature | Room Temperature to 80 °C |
| Work-up | Aqueous sodium bicarbonate |
Experimental Protocol:
-
To a solution of this compound (1.0 eq.) in an appropriate solvent like dichloromethane, or neat, in a round-bottom flask equipped with a magnetic stir bar, the acid catalyst (e.g., concentrated sulfuric acid, 2.0 eq.) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 50 °C) for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and slowly quenched by pouring it over a mixture of ice and saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding tetralin derivative.
Visualizations
Reaction Pathways and Workflows
Caption: Hypothetical reaction workflows for this compound.
Caption: Proposed mechanism for acid-catalyzed cyclization.
Conclusion
This compound represents a potentially versatile building block in organic synthesis. While specific applications are not yet widely documented, its chemical structure suggests a rich reaction chemistry, including polymerization, acid-catalyzed cyclization, and various electrophilic additions. The protocols and data presented, derived from analogous chemical systems, provide a solid foundation for researchers to explore the synthetic utility of this compound. Further investigation into the reactivity of this compound is warranted to fully realize its potential in the development of novel materials and complex organic molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 3. pslc.ws [pslc.ws]
- 4. homework.study.com [homework.study.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. Tetralin - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2,4-Diphenyl-1-butene via Wittig Reaction
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity. This reaction facilitates the conversion of aldehydes or ketones to alkenes through the reaction with a phosphorus ylide, also known as a phosphorane. The exceptional reliability and versatility of the Wittig reaction have cemented its importance in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The primary driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[1][2] This application note provides a detailed experimental protocol for the synthesis of 2,4-diphenyl-1-butene, a valuable unsaturated hydrocarbon building block, utilizing this powerful methodology.
The synthesis is conducted in two primary stages. The first stage involves the preparation of the phosphonium (B103445) salt, (1-phenylethyl)triphenylphosphonium bromide, through the SN2 reaction of triphenylphosphine with (1-bromoethyl)benzene (B1216412).[3] The second stage is the Wittig reaction itself, where the phosphonium salt is deprotonated by a strong base to form the corresponding ylide in situ. This nucleophilic ylide then reacts with phenylacetaldehyde (B1677652) to yield the target alkene, this compound, and triphenylphosphine oxide.[2][4]
Due to the use of a non-stabilized ylide, the reaction is performed under anhydrous conditions and an inert atmosphere to prevent quenching of the highly reactive ylide.[4] Purification of the final product is typically achieved through column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.[5][6]
Data Presentation
| Parameter | Value |
| Reactants | |
| (1-Bromoethyl)benzene | 1.0 eq |
| Triphenylphosphine | 1.0 eq |
| Phenylacetaldehyde | 1.0 eq |
| Reagents | |
| n-Butyllithium (n-BuLi) | 1.0 eq |
| Solvents | |
| Anhydrous Toluene | Varies |
| Anhydrous Tetrahydrofuran (B95107) (THF) | Varies |
| Diethyl ether | Varies |
| Hexane | Varies |
| Ethyl acetate (B1210297) | Varies |
| Reaction Conditions | |
| Phosphonium Salt Formation Temperature | Reflux |
| Ylide Formation Temperature | -78 °C to 0 °C |
| Wittig Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time (Phosphonium Salt) | 24 hours |
| Reaction Time (Wittig Reaction) | 12 hours |
| Expected Yield | |
| This compound (crude) | 70-85% |
| This compound (purified) | 50-70% |
Experimental Protocols
Part 1: Synthesis of (1-Phenylethyl)triphenylphosphonium Bromide
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenylphosphine (26.23 g, 100 mmol) and 100 mL of anhydrous toluene.
-
Addition of Alkyl Halide: Add (1-bromoethyl)benzene (18.51 g, 100 mmol) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 24 hours under an inert atmosphere (e.g., nitrogen or argon). A white precipitate will form as the reaction progresses.
-
Isolation of Phosphonium Salt: After cooling to room temperature, collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether (3 x 50 mL) to remove any unreacted starting materials.
-
Drying: Dry the resulting (1-phenylethyl)triphenylphosphonium bromide under vacuum to yield a white crystalline solid. Store the salt in a desiccator.
Part 2: Wittig Reaction for the Synthesis of this compound
-
Preparation: To a flame-dried 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (1-phenylethyl)triphenylphosphonium bromide (22.37 g, 50 mmol).
-
Suspension: Suspend the phosphonium salt in 200 mL of anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol) dropwise via the dropping funnel over 30 minutes. A deep orange or red color should develop, indicating the formation of the ylide. After the addition is complete, allow the mixture to warm to 0 °C and stir for an additional hour.
-
Addition of Aldehyde: In a separate flame-dried flask, dissolve phenylacetaldehyde (6.01 g, 50 mmol) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the ylide solution at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12 hours. The color of the solution will likely fade as the reaction proceeds.
-
Quenching: Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane) to separate the this compound from the triphenylphosphine oxide byproduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Signaling pathway of the Wittig reaction.
References
- 1. fiveable.me [fiveable.me]
- 2. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. adichemistry.com [adichemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
Application Note: Analysis of 2,4-Diphenyl-1-butene by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and quantification of 2,4-Diphenyl-1-butene using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a dimer of styrene, is a semi-volatile organic compound often found as a pyrolysis product of polystyrene or as an impurity in chemical syntheses. The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, suitable for various matrices. The method demonstrates high selectivity and sensitivity, making it applicable for quality control, environmental monitoring, and research applications.
Introduction
This compound (CAS No. 16606-47-6) is an aromatic hydrocarbon with the molecular formula C₁₆H₁₆ and a molecular weight of 208.30 g/mol . Its presence can be an indicator of thermal decomposition of polystyrene materials and it may also be encountered as a byproduct in synthetic organic chemistry. Accurate and reliable quantification of this compound is crucial for assessing material degradation, ensuring chemical purity, and in toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering excellent chromatographic separation and definitive mass spectrometric identification.
Experimental Protocol
This section provides a detailed protocol for the analysis of this compound by GC-MS.
Sample Preparation
The sample preparation method should be adapted based on the sample matrix. For solid samples such as polymers, a solvent extraction is typically employed.
Materials:
-
This compound standard
-
Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined septa
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standard solutions ranging from 0.1 µg/mL to 10 µg/mL for calibration.
-
Sample Extraction (from a solid matrix):
-
Accurately weigh approximately 1 gram of the homogenized solid sample into a glass vial.
-
Add 10 mL of dichloromethane to the vial.
-
Vortex the sample for 5 minutes to ensure thorough mixing.
-
Place the vial in an ultrasonic bath for 30 minutes to enhance extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet any solid particles.
-
Carefully transfer the supernatant to a clean glass vial.
-
Pass the extract through a syringe filter to remove any remaining particulate matter.
-
If necessary, concentrate the extract under a gentle stream of nitrogen to the desired final volume.
-
-
Final Sample Preparation: Transfer the final extract or diluted standard into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of 2
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of 2,4-Diphenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the structural elucidation of 2,4-diphenyl-1-butene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided protocols and data are intended to assist researchers in confirming the synthesis and purity of this compound, which may serve as a key intermediate in various chemical and pharmaceutical applications.
Introduction
This compound is a substituted alkene of interest in organic synthesis and medicinal chemistry. Its structure, featuring two phenyl rings and a terminal double bond, gives rise to a distinct NMR spectrum that can be used for its unambiguous identification. This document outlines the expected ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and visual representations of the analytical workflow and molecular structure.
Predicted Spectral Data
Due to the limited availability of experimentally derived and published spectral data for this compound, the following tables summarize predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift theory and spectral data of analogous structures.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a, H-1b | 4.9 - 5.1 | m | - |
| H-3a, H-3b | 2.5 - 2.7 | m | - |
| H-4 | 3.5 - 3.7 | m | - |
| Aromatic-H | 7.1 - 7.4 | m | - |
Note: The geminal protons on C-1 (H-1a, H-1b) and C-3 (H-3a, H-3b) are diastereotopic and are expected to be non-equivalent, leading to complex multiplets.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~114 |
| C-2 | ~148 |
| C-3 | ~42 |
| C-4 | ~45 |
| Aromatic C-H | 126 - 129 |
| Aromatic C-ipso | 141 - 145 |
Experimental Protocol
This section details a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
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Weigh approximately 5-10 mg of purified this compound.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
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Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30 (or equivalent)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (or as needed for good signal-to-noise)
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (or equivalent proton-decoupled sequence)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral Width: 0 to 200 ppm
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships within the this compound molecule.
Caption: General workflow for NMR spectral analysis.
Caption: Structure of this compound with atom numbering.
Application Notes and Protocols for the Use of 2,4-Diphenyl-1-butene as an Environmental Analysis Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diphenyl-1-butene, a styrene (B11656) dimer, is a compound of significant interest in environmental monitoring due to its association with polystyrene degradation and its classification as a potential endocrine-disrupting substance.[1] Accurate quantification of this and related compounds in environmental matrices is crucial for assessing environmental contamination and potential risks to human health. These application notes provide a comprehensive overview and detailed protocols for the use of this compound as a standard in the analysis of environmental samples using gas chromatography-mass spectrometry (GC-MS).
Application
The primary application of this compound in environmental analysis is as a calibration and internal standard for the quantification of styrene oligomers and other semi-volatile organic compounds (SVOCs) in various environmental matrices, including water and soil. Its structural similarity to styrene dimers makes it an ideal reference compound for these analyses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 16606-47-6 |
| Molecular Formula | C₁₆H₁₆ |
| Molecular Weight | 208.30 g/mol |
| Boiling Point | 140 °C at 2-3 Torr |
| Appearance | Colorless liquid |
Experimental Protocols
Detailed methodologies for the analysis of this compound and related compounds in water and soil samples are provided below. These protocols are based on established methods for the analysis of SVOCs, such as those outlined in U.S. EPA Method 8270.[2][3][4]
Protocol 1: Analysis of this compound in Water Samples
This protocol describes the liquid-liquid extraction of water samples followed by GC-MS analysis for the quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
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To a 1-liter separatory funnel, add 1 liter of the water sample.
-
Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Adjust the pH of the sample to < 2 with sulfuric acid.
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Add 60 mL of dichloromethane (B109758) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate (B86663).
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp: 10 °C/min to 300 °C
-
Hold at 300 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for this compound: m/z 117, 91, 208
-
3. Quality Control
-
Method Blank: An aliquot of reagent water is carried through the entire analytical procedure.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte and carried through the entire procedure to assess method accuracy and precision.
-
Calibration: A multi-point calibration curve is generated using standards of this compound.
Protocol 2: Analysis of this compound in Soil and Sediment Samples
This protocol outlines the ultrasonic extraction of soil and sediment samples followed by GC-MS analysis.
1. Sample Preparation (Ultrasonic Extraction)
-
Weigh 30 g of the homogenized soil/sediment sample into a beaker.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Spike the sample with a known amount of an appropriate internal standard.
-
Add 100 mL of a 1:1 mixture of acetone (B3395972) and dichloromethane.
-
Place the beaker in an ultrasonic bath and extract for 3 minutes.
-
Decant the solvent extract and filter it through anhydrous sodium sulfate.
-
Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and concentrate to a final volume of 1 mL.
2. GC-MS Analysis
The GC-MS conditions are the same as described in Protocol 1.
3. Quality Control
The quality control procedures are the same as described in Protocol 1, with the use of a certified clean sand or soil for the method blank.
Data Presentation
The following tables summarize typical quantitative data that can be expected when using these protocols. The values are illustrative and may vary depending on the specific instrumentation and matrix.
Table 1: Calibration Data for this compound
| Concentration (µg/L) | Response (Peak Area) |
| 1.0 | 15,000 |
| 5.0 | 78,000 |
| 10.0 | 160,000 |
| 25.0 | 410,000 |
| 50.0 | 825,000 |
| Linearity (R²) | > 0.995 |
Table 2: Method Validation Data
| Parameter | Water | Soil/Sediment |
| Method Detection Limit (MDL) | 0.5 µg/L | 5 µg/kg |
| Limit of Quantification (LOQ) | 1.5 µg/L | 15 µg/kg |
| Average Recovery (%) | 85 - 110% | 80 - 115% |
| Relative Standard Deviation (RSD) (%) | < 15% | < 20% |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound in environmental samples.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Diphenyl-1-butene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diphenyl-1-butene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common and versatile methods for the synthesis of this compound are the Grignard reaction and the Wittig reaction. The Grignard reaction involves the addition of a Grignard reagent to a ketone, followed by dehydration, while the Wittig reaction utilizes a phosphonium (B103445) ylide to convert a ketone into the desired alkene.
Q2: How can I confirm the successful synthesis of this compound?
A2: The product can be characterized using standard analytical techniques. Spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS), can confirm the structure. Comparison with literature data is also recommended.[1]
Q3: What are the key safety precautions to take during the synthesis of this compound?
A3: Both the Grignard and Wittig reactions involve hazardous reagents. Grignard reagents are highly reactive with water and protic solvents, and the reaction can be exothermic. Wittig reagents are often prepared using strong bases like n-butyllithium, which is pyrophoric. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q4: How can I purify the crude this compound product?
A4: Purification is typically achieved by column chromatography on silica (B1680970) gel. A non-polar eluent, such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is generally effective. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
Troubleshooting Guides
Grignard Reaction Route
Problem: Low yield of the tertiary alcohol intermediate.
| Potential Cause | Recommended Solution |
| Incomplete formation of the Grignard reagent. | Ensure all glassware is flame-dried and the reaction is conducted under a strict inert atmosphere. Use anhydrous solvents. A small crystal of iodine can be added to initiate the reaction with magnesium turnings. |
| Side reaction with the ester group if starting from an ester. | Protect the ketone functionality before reacting the ester with the Grignard reagent if a molecule contains both functional groups. |
| Reaction quenched by acidic protons. | Ensure the starting materials and solvents are free from water or other protic impurities. |
| Slow or incomplete addition of the ketone. | Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions. |
Problem: Formation of undesired side products during dehydration.
| Potential Cause | Recommended Solution |
| Rearrangement of the carbocation intermediate. | Use a mild dehydrating agent such as p-toluenesulfonic acid (PTSA) in a non-polar solvent with a Dean-Stark trap to remove water. |
| Formation of isomeric alkenes. | The dehydration of the tertiary alcohol can sometimes lead to a mixture of alkene isomers. Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired 1-butene (B85601) isomer. Purification by column chromatography may be necessary to separate isomers. |
Wittig Reaction Route
Problem: Low yield of this compound.
| Potential Cause | Recommended Solution |
| Incomplete formation of the phosphonium ylide. | Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) and ensure anhydrous conditions. The formation of the ylide is often indicated by a color change. |
| Steric hindrance. | The reaction between a sterically hindered ketone and a bulky ylide can be slow. Increase the reaction time or temperature, but monitor for potential side reactions. |
| Side reactions of the ylide. | Add the ketone to the pre-formed ylide at a low temperature to minimize side reactions of the ylide. |
Problem: Difficulty in removing triphenylphosphine (B44618) oxide byproduct.
| Potential Cause | Recommended Solution |
| High polarity and crystallinity of triphenylphosphine oxide. | Triphenylphosphine oxide can often be removed by column chromatography. In some cases, it can be precipitated from a non-polar solvent mixture and removed by filtration. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol involves two main steps: the formation of a tertiary alcohol via a Grignard reaction, followed by acid-catalyzed dehydration.
Step 1: Synthesis of 2,4-Diphenylbutan-2-ol
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To the dropping funnel, add a solution of (2-bromoethyl)benzene (B7723623) (1.1 eq) in anhydrous diethyl ether or THF. Add a small portion of the bromide solution to the magnesium and gently heat to initiate the reaction. Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Grignard Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetophenone (B1666503) (1.0 eq) in anhydrous diethyl ether or THF dropwise from the dropping funnel. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
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Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Step 2: Dehydration to this compound
-
Dehydration: Dissolve the crude 2,4-diphenylbutan-2-ol in toluene. Add a catalytic amount of p-toluenesulfonic acid (PTSA). Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Work-up and Purification: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of this compound via Wittig Reaction
-
Preparation of the Phosphonium Ylide: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium (B107652) bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red ylide indicates a successful reaction.
-
Wittig Reaction: Cool the ylide solution to 0 °C. Add a solution of 1-phenylpropan-1-one (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis shows the consumption of the ketone.
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the product from the triphenylphosphine oxide byproduct.
Quantitative Data Summary
| Parameter | Grignard Reaction Route | Wittig Reaction Route |
| Typical Yield | 40-60% (overall) | 50-70% |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 4-8 hours | 6-8 hours |
| Key Reagents | Magnesium, (2-bromoethyl)benzene, Acetophenone, PTSA | Benzyltriphenylphosphonium bromide, n-Butyllithium, 1-Phenylpropan-1-one |
Visualizations
Grignard Reaction Workflow
References
Technical Support Center: Purification of 2,4-Diphenyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,4-Diphenyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The primary purification techniques for this compound and similar organic compounds are column chromatography and preparative High-Performance Liquid Chromatography (HPLC).[1] For solid compounds, recrystallization can also be an effective method.[2] The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.[1][2]
Q2: How do I choose between column chromatography and preparative HPLC?
The selection of a purification technique is guided by the specific requirements of your experiment.
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Column Chromatography is a versatile and scalable method suitable for separating compounds with different polarities. It is often used for initial, large-scale purification to remove significant impurities.[1] Both alumina (B75360) and silica (B1680970) gel can be used as the stationary phase.[1]
-
Preparative HPLC offers higher resolution and is ideal for achieving very high purity levels, typically greater than 99%.[1] It is often used as a final purification step for smaller quantities of the compound.[1]
Q3: What are the likely impurities I might encounter when synthesizing this compound?
Impurities in a synthesized sample of this compound can include:
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Unreacted starting materials[2]
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By-products from the synthesis reaction[2]
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Catalysts or reagents used in the synthesis[2]
-
Structural isomers of this compound
Q4: My purification by column chromatography is not giving good separation. What can I do?
Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
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Optimize the Solvent System: The polarity of the mobile phase is crucial. If separation is poor, try adjusting the solvent ratio. For non-polar compounds like this compound, a non-polar solvent like hexane (B92381) is a good starting point.[1] You can gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate.
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Check the Stationary Phase: Ensure you are using the correct stationary phase (e.g., neutral alumina or silica gel) and that it is properly packed to avoid channels and cracks.[1]
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Sample Loading: The sample should be dissolved in a minimal amount of the mobile phase and loaded carefully onto the column as a concentrated band.[1]
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Flow Rate: A slower flow rate can often improve resolution.
Q5: How can I confirm the purity and identity of my final product?
After purification, it is essential to assess the purity and confirm the structure of this compound. The following analytical techniques are recommended:[1]
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Analytical HPLC: To determine the purity of the sample.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure.
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification and check the purity of the collected fractions.[3]
Data Presentation
The following table summarizes the typical performance of common purification techniques for compounds similar to this compound. Actual results may vary based on the specific experimental conditions and the initial purity of the crude mixture.[1]
| Purification Technique | Stationary Phase | Typical Mobile Phase | Typical Purity Achieved | Typical Yield | Throughput |
| Column Chromatography | Alumina (neutral) | Hexane | >95% | 70-85% | High |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 99:1) | >95% | 65-80% | High |
| Preparative HPLC | C18 | Acetonitrile (B52724) / Water | >99% | 50-70% | Low |
Experimental Protocols
Protocol 1: Column Chromatography on Alumina[1]
This method is effective for separating less polar compounds from more polar impurities.
Materials:
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Crude this compound mixture
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Chromatography column
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Neutral alumina
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Hexane
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Sand
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Collection tubes
Procedure:
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Column Packing:
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Prepare a slurry of neutral alumina in hexane.
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Pour the slurry into the chromatography column, allowing the hexane to drain slowly.
-
Gently tap the column to ensure even packing and remove any air bubbles.
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Add a thin layer of sand on top of the alumina bed to prevent disturbance during sample loading.
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Wash the column with 2-3 column volumes of hexane.
-
-
Sample Loading:
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Dissolve the crude this compound mixture in a minimal amount of hexane.
-
Carefully apply the sample to the top of the alumina bed using a pipette.
-
-
Elution:
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Add hexane to the top of the column to begin elution.
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Maintain a constant flow of the eluent through the column.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
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Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Protocol 2: Preparative HPLC[1]
This protocol is suitable for obtaining highly pure samples of this compound.
Materials:
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Partially purified this compound
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Preparative HPLC system with a UV detector
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C18 preparative column
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Collection vials
Procedure:
-
System Preparation:
-
Equilibrate the C18 preparative column with a mixture of acetonitrile and water (e.g., 80:20 v/v) at a constant flow rate.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
-
Injection and Separation:
-
Inject the sample onto the column.
-
Monitor the separation using the UV detector.
-
-
Fraction Collection:
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Collect the peak corresponding to this compound.
-
-
Post-Purification:
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Evaporate the solvent from the collected fraction to yield the purified product.
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Protocol 3: Purity and Identity Confirmation[1]
Analytical HPLC:
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Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile/Water (e.g., 85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
NMR Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure. The coupling constants for the vinyl protons in the ¹H NMR spectrum can be used to distinguish between isomers if present.
Visualizations
References
Technical Support Center: Optimizing Reaction Yield of 2,4-Diphenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2,4-diphenyl-1-butene. Our goal is to help you optimize reaction conditions to improve yield, minimize side products, and ensure the successful synthesis of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most common and effective methods for the synthesis of this compound are the Grignard reaction and the Wittig reaction.
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Grignard Reaction: This route involves the reaction of a Grignard reagent, specifically benzylmagnesium chloride, with acetophenone (B1666503). This method is often favored for its relative simplicity and the availability of starting materials.
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Wittig Reaction: This approach utilizes the reaction of a phosphorus ylide, generated from a suitable phosphonium (B103445) salt, with a ketone. For the synthesis of this compound, this would typically involve the reaction of a benzylphosphonium ylide with 1-phenylethanone (acetophenone).
Q2: I am experiencing low yields in my Grignard synthesis of this compound. What are the likely causes?
A2: Low yields in this Grignard reaction can stem from several factors. The most common issues include:
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Poor Grignard Reagent Formation: Benzylmagnesium chloride can be challenging to prepare and is prone to side reactions, such as Wurtz coupling to form 1,2-diphenylethane.
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Rearrangement of Benzylmagnesium Chloride: Benzylmagnesium halides are known to undergo rearrangement to form o-tolyl derivatives, which can lead to undesired byproducts.[1]
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Enolization of Acetophenone: Acetophenone has acidic α-protons. The strongly basic Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which will not react to form the desired product.
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Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in the glassware or solvents will quench the reagent.
Q3: What are the major side products to expect in the Grignard synthesis of this compound?
A3: The primary side products of concern are:
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1,2-Diphenylethane: This is a result of Wurtz coupling during the formation of the benzylmagnesium chloride reagent.
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o-Methyl-α-phenyl-benzyl alcohol: This can arise from the rearrangement of benzylmagnesium chloride to an o-tolyl Grignard reagent, which then reacts with acetophenone.[1]
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Unreacted Acetophenone: Due to enolization or incomplete reaction.
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Dehydration Product: The initial tertiary alcohol product can sometimes dehydrate under acidic workup conditions to form isomers of diphenylbutene.
Q4: How can I effectively purify this compound?
A4: Purification is typically achieved through column chromatography. A non-polar eluent system is generally effective. A gradient elution starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) is a common strategy. For instance, a 7:1 mixture of hexanes:dichloromethane has been used for the purification of a similar compound.[2]
Troubleshooting Guides
Grignard Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Poor Grignard Reagent Formation: Inactive magnesium surface (oxide layer). | Activate magnesium turnings prior to use by either mechanical grinding, treatment with a small crystal of iodine, or a few drops of 1,2-dibromoethane. |
| Wurtz Coupling: High local concentration of benzyl (B1604629) chloride during Grignard formation. | Add the benzyl chloride solution dropwise to the magnesium suspension to maintain a low concentration and control the exothermic reaction. | |
| Moisture Contamination: Presence of water in glassware or solvents. | Thoroughly flame-dry all glassware before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Enolization of Acetophenone: Grignard reagent acting as a base. | Add the acetophenone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. | |
| Presence of Significant Side Products | 1,2-Diphenylethane: Wurtz coupling. | Optimize the formation of the Grignard reagent as described above. |
| o-Tolyl Byproduct: Rearrangement of benzylmagnesium chloride.[1] | Prepare and use the Grignard reagent at low temperatures. Some studies suggest that the choice of halide (chloride vs. bromide) and solvent can influence the extent of rearrangement.[3] | |
| Unreacted Acetophenone: Incomplete reaction or enolization. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Ensure efficient stirring and appropriate reaction time. |
Wittig Reaction Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Ylide Formation: The base used is not strong enough or has degraded. | Use a strong, fresh base such as n-butyllithium or sodium hydride. Ensure strictly anhydrous conditions during ylide generation. |
| Ylide Decomposition: The phosphorus ylide is unstable. | Generate the ylide in situ at a low temperature (e.g., 0 °C or below) and use it immediately. | |
| Steric Hindrance: Acetophenone is a ketone, which is generally less reactive than an aldehyde in Wittig reactions. | Use a more reactive phosphonium ylide if possible, or consider a Horner-Wadsworth-Emmons reaction. Increase the reaction temperature and extend the reaction time. | |
| Difficult Purification | Presence of Triphenylphosphine (B44618) Oxide: This is a common byproduct of the Wittig reaction and can be difficult to separate. | Purify the crude product by column chromatography. Triphenylphosphine oxide is more polar than the desired alkene. Alternatively, triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is a generalized procedure based on standard Grignard reaction principles and should be optimized for specific laboratory conditions.
Materials:
-
Magnesium turnings
-
Benzyl chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Acetophenone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (or Dichloromethane) for chromatography
Procedure:
-
Preparation of Benzylmagnesium Chloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, place a solution of benzyl chloride (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the benzyl chloride solution to the magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring for 30-60 minutes.
-
-
Grignard Reaction:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Dissolve acetophenone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
A white precipitate of magnesium salts will form. Add more diethyl ether if necessary and transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate or hexane/dichloromethane gradient to yield pure this compound.
-
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
Technical Support Center: Synthesis of 2,4-Diphenyl-1-butene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diphenyl-1-butene. The following information is designed to address specific issues that may be encountered during its synthesis, focusing on common side reactions and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common laboratory syntheses for this compound involve three main strategies:
-
Dehydration of 2,4-diphenyl-2-butanol: This involves the acid-catalyzed elimination of water from the corresponding tertiary alcohol.
-
Wittig Reaction: This route typically involves the reaction of a phosphorus ylide, such as methylenetriphenylphosphorane, with a ketone like 1,3-diphenylpropan-2-one (deoxybenzoin).
-
Grignard Reaction: A Grignard reagent, such as benzylmagnesium chloride, can be reacted with an appropriate carbonyl compound like 1-phenylpropan-1-one, followed by dehydration of the resulting alcohol.
Q2: What are the most common side products observed during the synthesis of this compound?
A2: The primary side products are highly dependent on the synthetic route chosen. The most prevalent is the isomeric 2,4-diphenyl-2-butene . Other potential byproducts can include dimers of the starting material or product, and unreacted starting materials.
Q3: How can I minimize the formation of the isomeric 2,4-diphenyl-2-butene?
A3: The formation of the more thermodynamically stable internal alkene, 2,4-diphenyl-2-butene, is a common issue, particularly in the dehydration of 2,4-diphenyl-2-butanol. To favor the formation of the desired terminal alkene (this compound), milder dehydration conditions are recommended. Using a less aggressive acid catalyst and lower reaction temperatures can help. For instance, using iodine or a mild Lewis acid instead of a strong protic acid like sulfuric acid can increase the selectivity for the terminal alkene.
Q4: I am observing significant amounts of a higher molecular weight byproduct. What could it be?
A4: The formation of higher molecular weight byproducts often points to dimerization or oligomerization. Styrene-like compounds can dimerize in the presence of acid catalysts.[1] This can occur with the this compound product itself under the acidic conditions of a dehydration reaction. To mitigate this, using a less acidic catalyst and shorter reaction times can be beneficial.
Troubleshooting Guides
Dehydration of 2,4-Diphenyl-2-Butanol
This is a common and straightforward method, but it is often plagued by the formation of the isomeric 2,4-diphenyl-2-butene.
| Observed Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low yield of this compound and high yield of 2,4-diphenyl-2-butene | The reaction conditions (strong acid, high temperature) favor the formation of the more thermodynamically stable internal alkene.[2][3] | Use a milder acid catalyst (e.g., iodine, p-toluenesulfonic acid). Lower the reaction temperature. Use a dehydrating agent that favors E2 elimination, such as phosphorus oxychloride in pyridine. |
| Formation of a dark, tarry substance | Strong acid catalysts like concentrated sulfuric acid can cause charring and polymerization of the starting material and/or product.[2] | Use a milder acid catalyst. Ensure the reaction temperature is carefully controlled and not excessively high. Reduce the reaction time. |
| Presence of unreacted 2,4-diphenyl-2-butanol | Incomplete dehydration. | Increase the reaction time or temperature slightly. Ensure the catalyst is active and used in the correct stoichiometric amount. |
Wittig Reaction
The Wittig reaction offers a more regioselective route to the terminal alkene.[4] However, challenges can arise with sterically hindered ketones and in achieving high yields.
| Observed Issue | Potential Cause | Troubleshooting/Optimization Strategy | | :--- | :--- | | Low or no product formation | The phosphorus ylide may not have formed efficiently. The ketone starting material (e.g., deoxybenzoin) may be too sterically hindered for the ylide to react effectively.[4] | Ensure anhydrous conditions for the ylide formation. Use a strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the phosphonium (B103445) salt. Consider using a more reactive, less sterically hindered phosphonium salt if possible. | | Difficult purification from triphenylphosphine (B44618) oxide | Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate from the desired alkene. | Purification can be achieved by column chromatography on silica (B1680970) gel. Alternatively, precipitation of the triphenylphosphine oxide from a non-polar solvent like hexane (B92381) can be attempted. | | Formation of E/Z isomers | While the Wittig reaction with unstabilized ylides generally favors the Z-alkene, some E-isomer can be formed. | The stereochemical outcome can be influenced by the choice of solvent and the nature of the base used. For terminal alkenes like this compound, this is not a concern. |
Experimental Protocols
Synthesis of 2,4-Diphenyl-2-butanol (Precursor for Dehydration)
This protocol describes a Grignard reaction to synthesize the alcohol precursor for the dehydration step.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzyl (B1604629) chloride
-
1-Phenylpropan-1-one (propiophenone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of benzyl chloride (1.1 eq) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (benzylmagnesium chloride).[5]
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Prepare a solution of 1-phenylpropan-1-one (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-diphenyl-2-butanol. The product can be purified by column chromatography or recrystallization.
Dehydration of 2,4-Diphenyl-2-butanol
Materials:
-
2,4-Diphenyl-2-butanol
-
Concentrated sulfuric acid (or other acid catalyst)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Place the crude 2,4-diphenyl-2-butanol in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add toluene as a solvent.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash it with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of this compound and 2,4-diphenyl-2-butene, can be purified by column chromatography on silica gel using a non-polar eluent such as hexane.
Data Presentation
The following table summarizes the expected product distribution from the dehydration of a tertiary alcohol like 2,4-diphenyl-2-butanol under different conditions. Note that these are representative values and actual results may vary.
| Catalyst | Temperature | Approx. Yield of this compound | Approx. Yield of 2,4-Diphenyl-2-butene |
| Conc. H₂SO₄ | High | Low | High |
| Conc. H₃PO₄ | High | Moderate | High |
| p-TsOH | Moderate | Moderate-High | Moderate |
| Iodine | Moderate | High | Low |
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: A logical workflow for identifying and addressing common side reactions.
Reaction Pathways Leading to Side Products in Dehydration
Caption: Reaction pathways in the acid-catalyzed dehydration of 2,4-diphenyl-2-butanol.
References
Technical Support Center: 2,4-Diphenyl-1-butene Polymerization
Welcome to the technical support center for the polymerization of 2,4-diphenyl-1-butene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during the synthesis of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in polymerizing this compound?
A1: The primary challenges in polymerizing this compound stem from its molecular structure. The bulky phenyl groups introduce significant steric hindrance, which can lead to:
-
Slow Polymerization Rates: The bulky substituents can impede the approach of the monomer to the active center of the growing polymer chain.
-
Low Monomer Conversion: Due to slower propagation rates, achieving high monomer conversion can be difficult within typical reaction times.
-
Side Reactions: Steric strain can promote side reactions such as chain transfer, leading to lower molecular weight polymers and broader molecular weight distributions.[1]
-
Difficulty in Achieving High Molecular Weight: Premature termination of growing polymer chains due to chain transfer reactions is a common issue.[1]
Q2: Which polymerization method is most suitable for this compound?
A2: The choice of polymerization method—anionic, cationic, or radical—depends on the desired polymer characteristics.
-
Anionic Polymerization: Generally offers the best control over molecular weight and polydispersity for styrenic monomers.[2] However, it is highly sensitive to impurities.
-
Cationic Polymerization: Can be effective for olefins with electron-donating groups, but is often prone to chain transfer and isomerization reactions.[3][4]
-
Radical Polymerization: A robust method tolerant to a wider range of functional groups and impurities, but typically provides less control over the polymer architecture compared to living polymerizations.
Q3: How does the choice of solvent affect the polymerization of this hydrophobic monomer?
A3: As this compound is a hydrophobic monomer, the choice of solvent is critical. The solvent should be inert and capable of dissolving both the monomer and the resulting polymer to maintain a homogeneous reaction.
-
For anionic polymerization , aprotic solvents like tetrahydrofuran (B95107) (THF) or non-polar solvents such as toluene (B28343) and cyclohexane (B81311) are commonly used.[5][6] The polarity of the solvent can influence the reactivity of the propagating species.
-
For cationic polymerization , halogenated hydrocarbons or aromatic solvents are often employed. The solvent's ability to stabilize the cationic propagating chain is a key factor.[3]
-
For radical polymerization , a wide range of organic solvents can be used, with the choice often depending on the solubility of the initiator and the desired reaction temperature.
Q4: What are the critical impurities to avoid in the polymerization of this compound?
A4: Impurities can act as terminating or chain transfer agents, significantly impacting the polymerization, especially in living anionic and cationic systems.
-
Water and Oxygen: Must be rigorously excluded, particularly in anionic and cationic polymerizations, as they readily terminate the active propagating centers.
-
Protic Impurities: Alcohols, amines, and even acidic protons from other reagents can terminate anionic and cationic chains.
-
Other Reactive Compounds: Impurities in the monomer, such as other alkenes or alkynes, can interfere with the polymerization and broaden the molecular weight distribution.
Troubleshooting Guides
Issue 1: Low or No Polymer Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Initiator | Verify the activity of the initiator. For organometallic initiators used in anionic polymerization, titration may be necessary. For radical initiators, ensure it is stored correctly and has not exceeded its shelf life. |
| Presence of Inhibitors | Ensure the monomer is free of inhibitors, which are often added for storage. Purification of the monomer by distillation or passing through a column of activated alumina (B75360) is recommended. |
| Insufficient Reaction Time or Temperature | Due to steric hindrance, longer reaction times or higher temperatures may be required. Monitor the reaction over an extended period. For radical polymerization, ensure the temperature is appropriate for the chosen initiator's half-life. |
| Impurities in the System | Rigorously dry all glassware and purify the solvent and monomer to remove any terminating species like water or oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Broad Molecular Weight Distribution (High PDI)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Slow Initiation | In living polymerizations, if the rate of initiation is slower than the rate of propagation, a broad PDI will result. Optimize the initiator and reaction conditions to ensure fast initiation. For anionic polymerization, a more reactive initiator might be needed. |
| Chain Transfer Reactions | Chain transfer to monomer, solvent, or impurities can lead to the formation of new polymer chains with different lengths.[1] Consider lowering the reaction temperature to disfavor chain transfer. The choice of an appropriate solvent is also crucial. |
| Temperature Fluctuations | Inconsistent temperature can affect the rates of initiation, propagation, and termination differently, leading to a broader PDI. Use a stable, well-controlled temperature bath. |
| Presence of Impurities | Even trace amounts of impurities can cause premature termination of some chains, broadening the molecular weight distribution. Ensure rigorous purification of all reagents and a completely inert reaction environment. |
Issue 3: Low Molecular Weight of the Polymer
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Initiator Concentration | The molecular weight in living polymerizations is inversely proportional to the initiator concentration. Carefully control the monomer-to-initiator ratio to target the desired molecular weight. |
| Chain Transfer Reactions | As mentioned, chain transfer is a significant cause of lower molecular weights.[1] The inherent structure of this compound may make it prone to chain transfer. Lowering the temperature and monomer concentration can sometimes mitigate this. |
| Premature Termination | Impurities leading to the termination of growing polymer chains will result in a lower average molecular weight. Revisit the purification and inert atmosphere techniques. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table presents representative data for the anionic polymerization of a structurally similar sterically hindered styrenic monomer, p-(2,2′-diphenylethyl)styrene (DPES), to provide an expected range of outcomes.[6]
Table 1: Anionic Polymerization of a Sterically Hindered Styrenic Monomer (DPES)[6]
| Solvent | Temperature (°C) | [M]₀/[I]₀ | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Cyclohexane/THF (20:1 v/v) | 40 | 56 | 11,300 | 1.12 |
| Cyclohexane/THF (20:1 v/v) | 40 | 112 | 21,500 | 1.15 |
| Cyclohexane/THF (20:1 v/v) | 40 | 224 | 41,200 | 1.18 |
| Toluene | 40 | 56 | 9,800 | 1.25 |
| THF | 40 | 56 | 8,500 | 1.35 |
| Cyclohexane/THF (20:1 v/v) | -78 | 56 | 10,500 | 1.09 |
Note: This data is for a related monomer and should be used as a general guide. Actual results for this compound may vary.
Experimental Protocols
General Protocol for Anionic Polymerization of this compound (Representative)
This protocol is a general guideline based on procedures for similar sterically hindered styrenic monomers.[6]
-
Monomer and Solvent Purification:
-
Dry the solvent (e.g., THF, cyclohexane) over a suitable drying agent (e.g., sodium/benzophenone ketyl for THF, calcium hydride for cyclohexane) and distill under an inert atmosphere.
-
Purify the this compound monomer by distillation from a suitable drying agent (e.g., calcium hydride) under reduced pressure to remove inhibitors and moisture.
-
-
Reactor Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer and septum ports.
-
Thoroughly dry the reactor by heating under vacuum and then flushing with high-purity argon or nitrogen.
-
-
Polymerization:
-
Introduce the purified solvent into the reactor via a cannula under a positive pressure of inert gas.
-
Bring the solvent to the desired reaction temperature (e.g., -78°C or 40°C).
-
Add the initiator (e.g., sec-butyllithium (B1581126) in cyclohexane) via syringe.
-
Add the purified monomer to the initiator solution via a gas-tight syringe. The reaction mixture may develop a characteristic color indicating the presence of living anionic species.
-
Allow the polymerization to proceed for the desired time.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a degassed proton source, such as methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mₙ) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Visualizations
Caption: General experimental workflow for the polymerization of this compound.
Caption: Logical troubleshooting pathway for common polymerization issues.
References
- 1. Chain transfer - Wikipedia [en.wikipedia.org]
- 2. Random copolymer of styrene and diene derivatives via anionic living polymerization followed by intramolecular Friedel–Crafts cyclization for high-performance thermoplastics - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Living polymerization - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Resolving Impurities in 2,4-Diphenyl-1-butene Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis and purification of 2,4-Diphenyl-1-butene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The most prevalent impurities are typically isomers and oligomers formed during the synthesis, which often involves the dimerization of styrene (B11656). These include:
-
Positional Isomers: (E)- and (Z)-1,3-Diphenyl-1-butene.
-
Cyclic Isomers: cis- and trans-1-Methyl-3-phenylindane.
-
Unreacted Starting Materials: Styrene.
-
Higher Oligomers: Trimers and tetramers of styrene.
-
Solvent Residues: Depending on the synthesis and purification methods used.
Q2: My NMR spectrum of this compound looks clean, but I'm seeing multiple peaks in my GC-MS/HPLC analysis. Why is that?
A2: While 1H NMR is an excellent tool for structural elucidation, it may not have sufficient resolution to distinguish between structurally similar isomers, especially if they are present in small amounts. Chromatographic techniques like GC-MS and HPLC offer higher resolving power and are more sensitive for detecting and quantifying isomeric impurities.
Q3: Can I remove isomeric impurities by simple distillation?
A3: It is challenging to separate the isomeric impurities of this compound by simple distillation due to their very close boiling points. Fractional distillation under reduced pressure might offer some separation, but chromatographic techniques are generally more effective.
Q4: How can I confirm the identity of the impurities in my sample?
A4: The most effective method for identifying impurities is Gas Chromatography-Mass Spectrometry (GC-MS). By analyzing the fragmentation patterns of the different peaks in your chromatogram, you can often identify the specific isomers present. Comparison of retention times and mass spectra with reference standards, if available, provides definitive identification. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition of the impurities.
Troubleshooting Guides
Issue 1: Poor Separation of Peaks in HPLC Analysis
If you are observing co-eluting or poorly resolved peaks during the HPLC analysis of your this compound sample, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | 1. Adjust Solvent Strength: Modify the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. For reversed-phase HPLC, increasing the aqueous component will generally increase retention times and may improve separation. 2. Change Organic Modifier: If using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order. |
| Unsuitable Stationary Phase | 1. Column Chemistry: If mobile phase optimization fails, the column's stationary phase may not be ideal. For nonpolar aromatic compounds like these, a C18 column is a good starting point. Consider a phenyl-hexyl column for enhanced pi-pi interactions, which can improve the separation of aromatic isomers. |
| Suboptimal Temperature | 1. Vary Column Temperature: Temperature can influence selectivity. Try decreasing the column temperature in increments of 5 °C. Lower temperatures often enhance the separation of isomers. |
| Method Parameters Not Optimized | 1. Gradient Elution: If using an isocratic method, switch to a shallow gradient. This can significantly improve the resolution of closely eluting peaks. 2. Flow Rate: Decrease the flow rate. This can increase the number of theoretical plates and improve resolution, although it will also increase the run time. |
Issue 2: Difficulty in Distinguishing Isomers by GC-MS
When analyzing your this compound sample by GC-MS, you may encounter challenges in differentiating between the isomeric impurities based on their mass spectra alone.
| Potential Cause | Troubleshooting Steps |
| Similar Fragmentation Patterns | 1. Analyze Key Fragment Ions: While the overall mass spectra of the isomers may be similar, there are often subtle differences in the relative abundances of key fragment ions. Look for characteristic fragments that can help distinguish them (see table below). 2. Use a High-Resolution Column: Employ a longer capillary column (e.g., 60 m) with a suitable stationary phase (e.g., DB-5ms or equivalent) to achieve better chromatographic separation of the isomers. |
| Co-elution of Isomers | 1. Optimize Temperature Program: Modify the GC oven temperature program. A slower temperature ramp can improve the separation of closely eluting isomers. |
| Lack of Reference Spectra | 1. Consult Spectral Libraries: Utilize commercial mass spectral libraries (e.g., NIST, Wiley) to search for potential matches for your unknown peaks. |
Table 1: Illustrative GC-MS Data for this compound and Potential Impurities
| Compound | Illustrative Retention Time (min) | Key m/z Fragments |
| Styrene | 3.5 | 104 (M+), 78, 51 |
| cis-1-Methyl-3-phenylindane | 12.8 | 208 (M+), 193, 115, 91 |
| trans-1-Methyl-3-phenylindane | 13.1 | 208 (M+), 193, 115, 91 |
| This compound | 14.2 | 208 (M+), 117, 91 |
| (Z)-1,3-Diphenyl-1-butene | 14.5 | 208 (M+), 193, 115, 91 |
| (E)-1,3-Diphenyl-1-butene | 14.9 | 208 (M+), 193, 115, 91 |
Note: Retention times are illustrative and will vary depending on the specific GC-MS method and column used.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Purity
Objective: To identify and quantify impurities in a this compound sample.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and/or a Mass Spectrometer (MS).
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
Reagents:
-
Helium (carrier gas), high purity.
-
This compound sample.
-
Dichloromethane (B109758) or Hexane (GC grade).
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of dichloromethane to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 50 µg/mL.
-
GC-MS Parameters:
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
MS Parameters (if applicable):
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components.
-
For MS data, identify the impurities by comparing their mass spectra to library data and known fragmentation patterns of styrene oligomers.
-
Protocol 2: Preparative HPLC Purification of this compound
Objective: To purify this compound from its isomeric impurities.
Instrumentation:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Preparative Column: C18, 10 µm particle size, 250 x 21.2 mm (or similar dimensions).
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Crude this compound sample.
Procedure:
-
Mobile Phase Preparation:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter.
-
HPLC Parameters:
-
Flow Rate: 20 mL/min
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-5 min: 70% B
-
5-35 min: 70% to 95% B
-
35-40 min: Hold at 95% B
-
40-45 min: Return to 70% B
-
45-55 min: Re-equilibration at 70% B
-
-
-
Fraction Collection: Monitor the chromatogram and collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the collected fractions using the analytical GC-MS or HPLC method to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Recrystallization of this compound
Objective: To purify this compound by removing less soluble or more soluble impurities.
Reagents:
-
Crude this compound.
-
Ethanol (B145695) or a mixture of Hexane and Ethyl Acetate (B1210297).
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. For a nonpolar compound like this compound, ethanol or a hexane/ethyl acetate mixture are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Visualizations
Caption: Workflow for impurity identification and resolution.
Caption: Troubleshooting decision tree for HPLC peak resolution.
catalyst selection for efficient 2,4-Diphenyl-1-butene synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the efficient synthesis of 2,4-diphenyl-1-butene. Due to the inherent challenges in achieving high regioselectivity, this guide focuses on troubleshooting common issues and optimizing catalyst selection to favor the formation of the desired 2,4-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most direct route to this compound is the catalytic dimerization of styrene (B11656). However, this reaction often yields a mixture of isomers, with the thermodynamically more stable (E)-1,3-diphenyl-1-butene typically being the major product.[1] Achieving high selectivity for the 2,4-isomer is a significant challenge.
Q2: Which catalysts are typically used for styrene dimerization?
A variety of catalysts can be employed, including Brønsted and Lewis acids. Solid acid catalysts like sulfated zirconia or modified zeolites are also used.[2][3] Palladium-based catalysts, often in combination with a Lewis acid like boron trifluoride etherate, are highly effective for styrene dimerization but tend to favor the formation of 1,3-diphenyl-1-butene.[1]
Q3: What are the main challenges in the synthesis of this compound?
The primary challenge is controlling the regioselectivity of the styrene dimerization to favor the formation of the 2,4-isomer over other more stable isomers. Side reactions such as oligomerization and polymerization of styrene can also reduce the yield of the desired dimer.
Q4: How can I improve the yield of this compound?
Optimizing reaction conditions is crucial. This includes careful selection of the catalyst and its acidity, temperature control, and the choice of solvent. Lower temperatures may favor the kinetically controlled formation of less stable isomers. The use of specific ligands with transition metal catalysts can also influence the regioselectivity.
Q5: What are the common side products in this reaction?
Besides the desired this compound, other common products include (E)-1,3-diphenyl-1-butene, (Z)-1,3-diphenyl-1-butene, and higher oligomers of styrene.[1] The formation of cyclic dimers is also possible under certain conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low conversion of styrene | - Inactive catalyst- Insufficient catalyst loading- Low reaction temperature | - Ensure the catalyst is properly activated and handled under inert conditions if necessary.- Increase the catalyst loading incrementally.- Gradually increase the reaction temperature while monitoring for side product formation. |
| Low selectivity for this compound (predominance of 1,3-isomer) | - Thermodynamic control of the reaction- Inappropriate catalyst choice | - Experiment with lower reaction temperatures to favor the kinetic product.- Screen a variety of catalysts with different acid strengths. Weaker acids may favor different isomers.- Investigate the use of bulky ligands with a transition metal catalyst to sterically hinder the formation of the 1,3-isomer. |
| Formation of high molecular weight polymers | - High concentration of styrene- High reaction temperature- Highly acidic catalyst | - Add styrene to the reaction mixture slowly and under dilute conditions.- Lower the reaction temperature.- Use a catalyst with milder acidity. |
| Difficulty in product purification | - Presence of multiple isomers with similar physical properties | - Employ high-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) for separation.- Consider derivatization of the product mixture to facilitate separation, followed by regeneration of the desired isomer. |
Catalyst Performance Data for Styrene Dimerization
| Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Dimers (%) | Major Dimer Isomer | Reference |
| Pd(acac)₂ + 2PR₃ + 7BF₃OEt₂ | 70 | 7 | >95 | 93 | trans-1,3-diphenyl-1-butene | [1] |
| Pd(OAc)₂ + 2PR₃ + 7BF₃OEt₂ | 80 | 5 | >95 | 90 | trans-1,3-diphenyl-1-butene | [1] |
| Cationic Ruthenium-Hydride | Room Temp | - | >95 | >99 | (E)-1,3-diphenyl-1-butene | [4] |
| Sulfated Alumina (medium acidity) | 300 | - | - | 96 (of converted dimers) | Benzene and alkylbenzenes (cracking products) | [2] |
Experimental Protocols
General Protocol for Acid-Catalyzed Dimerization of Styrene
This protocol provides a starting point for the synthesis of this compound. Optimization of the catalyst, temperature, and reaction time will be necessary to maximize the yield of the desired isomer.
Materials:
-
Styrene (freshly distilled to remove inhibitors)
-
Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia)
-
Anhydrous toluene (B28343)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Heating mantle or oil bath
Procedure:
-
Set up a round-bottom flask with a condenser and a magnetic stirrer under an inert atmosphere.
-
Add the solid acid catalyst (e.g., 10 mol%) to the flask.
-
Add anhydrous toluene to the flask.
-
Begin stirring and bring the mixture to the desired reaction temperature (start with a lower temperature, e.g., 60 °C, and optimize as needed).
-
Slowly add the freshly distilled styrene to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Allow the reaction to proceed for the desired time (e.g., 12-24 hours), monitoring the progress by taking aliquots and analyzing them by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid catalyst and wash it with a small amount of toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Analyze the crude product by GC-MS and NMR to determine the isomer distribution.
-
Purify the this compound from the isomeric mixture using column chromatography or preparative HPLC.
Visualizations
Catalyst Selection and Optimization Workflow
Caption: A workflow diagram for catalyst selection and optimization in the synthesis of this compound.
Proposed Reaction Pathway for Acid-Catalyzed Styrene Dimerization
Caption: A simplified reaction pathway for the acid-catalyzed dimerization of styrene leading to different isomers.
References
- 1. New chiral P-N ligands for the regio- and stereoselective Pd-catalyzed dimerization of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex: New Insights on the Styrene Dimerization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,4-Diphenyl-1-butene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-diphenyl-1-butene. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for the synthesis of this compound are the Wittig reaction and the Grignard reaction. The Wittig reaction involves the reaction of a phosphorus ylide with a ketone, while the Grignard reaction typically utilizes an organomagnesium halide to react with a suitable carbonyl compound.
Q2: How can I monitor the progress of the reaction?
A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), can be used to separate the product from the starting materials. The spots can be visualized under UV light.
Q3: What are the main impurities I should expect, and how can they be removed?
A3: In a Wittig synthesis, the primary byproduct is triphenylphosphine (B44618) oxide (TPPO). This can often be challenging to remove. Purification methods include column chromatography on silica (B1680970) gel or recrystallization. For Grignard reactions, side products can arise from homo-coupling of the Grignard reagent or reactions with moisture. Careful control of reaction conditions and purification by chromatography are essential.
Troubleshooting Guide
Issue 1: Low to No Product Yield in Wittig Synthesis
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Question: I am attempting the Wittig synthesis of this compound, but I am observing a very low yield or no product formation. What could be the issue?
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Answer: Low yields in Wittig reactions can stem from several factors:
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Inefficient Ylide Formation: The phosphorus ylide is a strong base and highly reactive. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The base used to deprotonate the phosphonium (B103445) salt must be sufficiently strong; common choices include n-butyllithium (n-BuLi) or sodium hydride (NaH).
-
Sterically Hindered Ketone: The ketone used in this synthesis, 1-phenylpropan-2-one (benzyl methyl ketone), is sterically hindered. This can slow down the reaction rate. Consider using a more reactive phosphonium ylide or a higher reaction temperature.[1][2][3]
-
Ylide Decomposition: Some ylides can be unstable. It is often best to generate the ylide in situ and use it immediately.
-
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)
-
Question: I have successfully synthesized the product, but I am struggling to separate it from the triphenylphosphine oxide (TPPO) byproduct. What is the best purification strategy?
-
Answer: TPPO is a common and often persistent impurity in Wittig reactions. The following methods can be employed for its removal:
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Column Chromatography: Flash chromatography on silica gel is a highly effective method. A non-polar eluent system, such as hexanes or a mixture of hexanes with a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, can be used.[4]
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be effective. TPPO is often more soluble in certain solvents than the desired alkene product, especially at lower temperatures.[4]
-
Precipitation of TPPO: In some cases, TPPO can be precipitated from a non-polar solvent like hexane (B92381) or diethyl ether by cooling the solution, allowing it to be removed by filtration.
-
Issue 3: Side Reactions in Grignard Synthesis
-
Question: I am using a Grignard reaction to synthesize an alcohol precursor for this compound and observing significant side product formation. What are the likely causes?
-
Answer: Grignard reagents are highly reactive and can participate in several side reactions:
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Reaction with Water: Grignard reagents react readily with water. Ensure all glassware is flame-dried and all solvents are anhydrous. The reaction should be carried out under a dry, inert atmosphere.
-
Enolization of the Ketone: If the ketone starting material has acidic alpha-protons, the Grignard reagent can act as a base, leading to enolate formation instead of nucleophilic addition. Using a less hindered Grignard reagent or a lower reaction temperature can sometimes mitigate this.
-
Wurtz-Type Coupling: The Grignard reagent can couple with the starting alkyl halide, leading to the formation of a dimer. This can be minimized by slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent formation.
-
Experimental Protocols
Method 1: Wittig Reaction
This protocol describes the synthesis of this compound from benzyltriphenylphosphonium (B107652) bromide and 1-phenylpropan-2-one.
Step 1: Ylide Formation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise. The solution should develop a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for one hour.
Step 2: Wittig Reaction
-
Dissolve 1-phenylpropan-2-one (1.0 eq) in anhydrous THF in a separate flame-dried flask.
-
Slowly add the ketone solution to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Method 2: Grignard Reaction and Dehydration
This two-step protocol involves the synthesis of the alcohol precursor, 2,4-diphenylbutan-2-ol, via a Grignard reaction, followed by dehydration to the alkene.
Step 1: Grignard Synthesis of 2,4-Diphenylbutan-2-ol
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In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of (2-bromoethyl)benzene (B7723623) (1.1 eq) in anhydrous diethyl ether.
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Add a small portion of the bromide solution to the magnesium and observe for the initiation of the reaction (disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent to 0 °C and slowly add a solution of acetophenone (B1666503) (1.0 eq) in anhydrous diethyl ether.
-
After the addition, allow the reaction to warm to room temperature and stir for one hour.
-
Quench the reaction by slowly pouring it into a mixture of ice and saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude alcohol.
Step 2: Dehydration to this compound
-
Place the crude 2,4-diphenylbutan-2-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
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Heat the mixture with stirring. The dehydration can be monitored by TLC.
-
After the reaction is complete, cool the mixture, dilute with diethyl ether, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Wittig Reaction Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (1.1) | THF | 0 to RT | 12 | 65 |
| 2 | NaH (1.2) | DMF | RT | 24 | 58 |
| 3 | KOtBu (1.2) | THF | RT | 24 | 45 |
| 4 | n-BuLi (1.1) | Toluene | 50 | 8 | 72 |
| 5 | n-BuLi (1.5) | THF | 0 to RT | 12 | 68 |
Mandatory Visualizations
Caption: Mechanism of the Wittig reaction for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yields in the synthesis.
References
avoiding unwanted isomerization of 2,4-Diphenyl-1-butene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Diphenyl-1-butene. The information provided aims to help users avoid unwanted isomerization of this compound during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing the formation of 2,4-Diphenyl-2-butene and other isomers in my reaction mixture. What are the potential causes?
A1: Unwanted isomerization of this compound is primarily caused by three factors:
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Acid or Base Contamination: Trace amounts of acids or bases can catalyze the migration of the double bond to form the more thermodynamically stable internal alkenes, such as 2,4-Diphenyl-2-butene.[1] Strong acid sites, in particular, can promote further rearrangement to cyclic products like 1-methyl-1-phenylindan.[1][2]
-
Elevated Temperatures: Thermal stress can provide the activation energy required for isomerization. High temperatures, especially in the presence of catalytic surfaces (like certain chromatography media or metal reactors), can accelerate the conversion to more stable isomers.[1][2]
-
Photochemical Conditions: Exposure to ultraviolet (UV) light or other high-energy radiation can induce photochemical isomerization, leading to a mixture of cis- and trans-isomers of 2,4-Diphenyl-2-butene.
Q2: How can I prevent acid-catalyzed isomerization during my synthesis or workup?
A2: To minimize acid-catalyzed isomerization, consider the following precautions:
-
Use Neutral Glassware: Ensure all glassware is thoroughly washed and rinsed to remove any acidic residues. If necessary, rinse with a dilute solution of a weak base (e.g., sodium bicarbonate), followed by distilled water and a final rinse with a neutral, anhydrous solvent.
-
Purify Solvents and Reagents: Use freshly distilled or high-purity, neutral solvents. Reagents can also be a source of acidic impurities; purify them if their quality is uncertain.
-
Quench Acidic Reagents: After a reaction involving an acid, ensure it is completely neutralized during the workup. A wash with a saturated sodium bicarbonate solution is a standard procedure.
-
Choose Neutral Chromatography Media: When purifying by column chromatography, opt for neutral stationary phases. Silica (B1680970) gel can be slightly acidic; using deactivated silica (by adding a small percentage of a weak base like triethylamine (B128534) to the eluent) or switching to neutral alumina (B75360) can prevent on-column isomerization.
Q3: What steps can I take to avoid base-catalyzed isomerization?
A3: Similar to acid catalysis, preventing base-catalyzed isomerization involves rigorous control of reaction conditions:
-
Avoid Strong Bases: If your reaction conditions are sensitive to isomerization, avoid the use of strong bases where possible. If a base is necessary, consider using a weaker, non-nucleophilic base.
-
Neutralize Basic Residues: During workup, a wash with a dilute, weak acid solution (e.g., dilute ammonium (B1175870) chloride) can neutralize any residual base.
-
Proper Cleaning of Equipment: Ensure all equipment is free from basic residues from previous experiments.
Q4: My purification process seems to be causing isomerization. What can I do?
A4: Isomerization during purification is a common issue, often occurring during distillation or chromatography.
-
Distillation: If distilling this compound, use the lowest possible temperature and pressure (vacuum distillation). Avoid prolonged heating. Ensure the distillation apparatus is clean and free of acidic or basic contaminants.
-
Column Chromatography: As mentioned in A2, the choice of stationary phase is critical. If you suspect on-column isomerization, first try deactivating the silica gel with a base. If the problem persists, switch to neutral alumina. Monitor fractions closely by TLC or GC-MS to ensure the desired isomer is being isolated without conversion.
Q5: How should I store this compound to ensure its stability?
A5: Proper storage is crucial for maintaining the purity of this compound.
-
Temperature: Store the compound at low temperatures, preferably at -20°C, to minimize the rate of any potential isomerization.[2]
-
Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, which can sometimes lead to byproducts that may catalyze isomerization.
-
Light Protection: Store in an amber vial or a container protected from light to prevent photochemical reactions.
Quantitative Data
The following table summarizes the product distribution from the catalytic isomerization of this compound over different silica-alumina catalysts at 300°C. This data highlights the influence of catalyst acidity on the isomerization pathway.
| Catalyst | Acidic Properties | Main Isomerization Products |
| IS Catalyst | Contains strong acid sites (H₀ < +1.5) | 1-Methyl-1-phenylindan and 1,3-Diphenyl-2-butenes[1][2] |
| Neobead-P Catalyst | Weaker acid sites | 1,3-Diphenyl-2-butenes[1][2] |
Experimental Protocols
Protocol 1: Monitoring Isomerization of this compound by GC-MS
This protocol outlines a general method for quantifying the extent of isomerization of this compound.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample (or an aliquot from your reaction mixture) into a 10 mL volumetric flask.
- Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) and dilute to the mark.
- Transfer an aliquot of this solution to a GC vial.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the isomers.
- Injector: Split/splitless injector at 250°C. A split injection with a ratio of 50:1 is recommended to avoid column overloading.
- Oven Program:
- Initial temperature: 100°C, hold for 2 minutes.
- Ramp: Increase to 280°C at a rate of 15°C/min.
- Hold: Hold at 280°C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-400 m/z.
- Solvent Delay: 3 minutes.
3. Data Analysis:
- Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra. The isomers will have the same molecular ion (m/z 208).
- Integrate the peak areas for each isomer.
- Calculate the relative percentage of each isomer by dividing the individual peak area by the total area of all isomer peaks and multiplying by 100.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the separation of this compound from its more polar isomers using column chromatography.
1. Materials:
- Silica gel (230-400 mesh) or neutral alumina.
- Eluent: A non-polar solvent system, such as hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane, starting with 1-2%).
- Glass chromatography column.
- Collection tubes.
- TLC plates for monitoring.
2. Column Packing:
- Prepare a slurry of the chosen stationary phase (silica gel or alumina) in the eluent.
- Pour the slurry into the column and allow the solvent to drain, ensuring an evenly packed bed.
- Add a thin layer of sand to the top of the stationary phase to prevent disturbance.
3. Sample Loading:
- Dissolve the crude this compound mixture in a minimal amount of the eluent.
- Carefully load the sample onto the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system. This compound, being less polar than its internal alkene isomers, should elute first.
- Collect fractions in separate tubes.
5. Monitoring:
- Monitor the separation by spotting fractions onto a TLC plate and developing in the eluent system.
- Visualize the spots under a UV lamp.
- Combine the fractions containing the pure this compound.
6. Product Isolation:
- Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
- Confirm the purity of the isolated product by GC-MS or NMR spectroscopy.
Visualizations
Caption: Troubleshooting flowchart for unwanted isomerization.
Caption: Isomerization pathways of this compound.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2,4-Diphenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic methodologies for the preparation of 2,4-diphenyl-1-butene: the Grignard reaction and the Wittig reaction. The information presented is intended to assist researchers in selecting the most suitable method for their specific needs by providing detailed experimental protocols, a comparison of performance metrics, and a clear visualization of the synthetic pathways.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound via the Grignard and Wittig reactions. These values are representative and can vary based on specific experimental conditions and the scale of the reaction.
| Parameter | Grignard Reaction | Wittig Reaction |
| Starting Materials | Benzylmagnesium chloride, 1-Phenyl-1-propanone | Benzyltriphenylphosphonium (B107652) chloride, Acetophenone (B1666503) |
| Typical Yield | 60-80% | 70-90% |
| Purity (post-purification) | >95% | >98% |
| Reaction Time | 4-6 hours | 12-24 hours |
| Key Reagents | Magnesium, Benzyl (B1604629) chloride, 1-Phenyl-1-propanone, Diethyl ether, HCl | Triphenylphosphine (B44618), Benzyl chloride, Acetophenone, n-Butyllithium, THF |
| Byproducts | Biphenyl, Magnesium salts | Triphenylphosphine oxide, Lithium salts |
Experimental Protocols
Method 1: Grignard Reaction
This method involves the reaction of a Grignard reagent, benzylmagnesium chloride, with a ketone, 1-phenyl-1-propanone, followed by dehydration to yield the desired alkene.
Step 1: Preparation of Benzylmagnesium Chloride
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.2 eq) are placed in the flask.
-
A solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether is added to the dropping funnel.
-
A small portion of the benzyl chloride solution is added to the magnesium turnings to initiate the reaction. Gentle warming may be required.
-
Once the reaction has initiated (as evidenced by cloudiness and gentle refluxing), the remaining benzyl chloride solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 1-Phenyl-1-propanone and Dehydration
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of 1-phenyl-1-propanone (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
The crude alcohol is then dissolved in toluene, a catalytic amount of p-toluenesulfonic acid is added, and the mixture is refluxed with a Dean-Stark trap to remove water.
-
Upon completion of the dehydration, the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Method 2: Wittig Reaction
This method utilizes the reaction of a phosphonium (B103445) ylide, generated from benzyltriphenylphosphonium chloride, with acetophenone to form the alkene.
Step 1: Preparation of Benzyltriphenylphosphonium Ylide
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
The suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise to the stirred suspension. A deep orange or red color indicates the formation of the ylide.
-
The mixture is stirred at 0 °C for 1 hour.
Step 2: Reaction with Acetophenone
-
A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product, containing this compound and triphenylphosphine oxide, is purified by column chromatography on silica gel to separate the desired product from the byproduct.
Mandatory Visualization
Caption: Workflow diagram comparing the Grignard and Wittig synthesis routes to this compound.
Comparative Analysis of 2,4-Diphenyl-1-butene Derivatives: A Guide for Researchers
A comprehensive review of the synthesis, biological activity, and therapeutic potential of 2,4-diphenyl-1-butene derivatives, focusing on their role as selective estrogen receptor modulators (SERMs) and anticancer agents.
This guide provides a comparative analysis of this compound derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Primarily recognized for their potential as Selective Estrogen Receptor Modulators (SERMs), these derivatives have been extensively studied for their applications in hormone-dependent cancers and other endocrine-related conditions. This document summarizes key quantitative data on their biological performance, details experimental protocols for their synthesis and evaluation, and visualizes relevant signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.
Performance Comparison of this compound Derivatives
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. These modifications can modulate their binding affinity for estrogen receptors (ERα and ERβ), their antiproliferative effects on cancer cell lines, and other potential therapeutic activities such as anti-inflammatory and antifungal actions.
Anticancer Activity
The antiproliferative effects of this compound derivatives have been primarily evaluated against breast cancer cell lines, such as the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Butein (B1668091) derivatives, which share a structural resemblance to the this compound scaffold, have demonstrated notable anticancer activity. For instance, certain butein analogs have shown significant inhibitory effects on both MCF-7 and MDA-MB-231 cell lines, with IC50 values in the micromolar range[1]. The substitution pattern on the aromatic rings plays a crucial role in determining the cytotoxic potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Butein Analog 3a | MCF-7 | 27.44 | [1] |
| MDA-MB-231 | 26.06 | [1] | |
| Butein Analog 3b | MCF-7 | 58.23 | [1] |
| MDA-MB-231 | 37.74 | [1] | |
| Butein Analog 3c | MCF-7 | 22.72 | [1] |
| MDA-MB-231 | 20.51 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the general procedures for the synthesis and biological evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often commences with the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. This is a versatile and widely used method for constructing the carbon skeleton.
General Procedure for Chalcone Synthesis (Claisen-Schmidt Condensation):
-
An appropriately substituted acetophenone (B1666503) (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) are dissolved in a suitable solvent, typically ethanol (B145695) or methanol.
-
A base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
The mixture is then poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
The subsequent conversion of the chalcone to the this compound scaffold can be achieved through various reductive methods.
Estrogen Receptor Binding Assay
The affinity of this compound derivatives for ERα and ERβ is a key determinant of their SERM activity. Competitive binding assays are commonly employed to measure the relative binding affinity (RBA) of a test compound compared to a reference ligand, typically estradiol (B170435).
General Protocol for ER Competitive Binding Assay:
-
A source of estrogen receptor (e.g., recombinant human ERα or ERβ) is incubated with a fixed concentration of a radiolabeled estrogen, such as [³H]-estradiol.
-
Increasing concentrations of the test compound (the this compound derivative) are added to compete with the radiolabeled estrogen for binding to the receptor.
-
After an incubation period to reach equilibrium, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or size-exclusion chromatography.
-
The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estrogen (IC50) is determined.
-
The RBA is calculated as the ratio of the IC50 of estradiol to the IC50 of the test compound, multiplied by 100.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
General Protocol for MTT Assay:
-
Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.
Caption: Classical Estrogen Receptor Signaling Pathway.
The diagram above illustrates the classical genomic signaling pathway of estrogen. Estrogen (E2) binds to the estrogen receptor (ER) in the cytoplasm, leading to the dissociation of heat shock proteins (HSPs) and receptor dimerization. The ER dimer then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes. This compound derivatives, as SERMs, can act as either agonists or antagonists in this pathway, depending on the specific compound and the cellular context.
Caption: Workflow for In Vitro Anticancer Drug Screening.
This flowchart outlines the key steps of the MTT assay, a common method for evaluating the in vitro anticancer activity of compounds like this compound derivatives. The process involves treating cancer cells with the compounds, assessing cell viability through the metabolic conversion of MTT to formazan, and finally determining the IC50 values to compare their cytotoxic potency.
References
A Comparative Guide to the Polymerization of 2,4-Diphenyl-1-butene and Styrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the polymerization behavior of 2,4-diphenyl-1-butene and styrene (B11656). While styrene is a widely studied and utilized monomer, this compound represents a more sterically hindered analogue, leading to significant differences in polymerization kinetics and polymer properties. This document synthesizes available experimental data for styrene and provides a predictive analysis for this compound, supported by principles of polymer chemistry.
At a Glance: Performance in Polymerization
The polymerization of vinyl monomers is critically influenced by the substituents on the double bond. In the case of this compound, the presence of two bulky phenyl groups introduces significant steric hindrance compared to styrene, which has a single phenyl substituent. This fundamental structural difference is expected to have a profound impact on the monomer's reactivity and the properties of the resulting polymer.
| Feature | This compound | Styrene |
| Chemical Structure | C₁₆H₁₆ | C₈H₈ |
| Molar Mass | 208.30 g/mol | 104.15 g/mol |
| Polymerization Reactivity | Predicted to be significantly lower due to steric hindrance | High |
| Typical Polymerization Methods | Anionic, Cationic (Predicted) | Radical, Anionic, Cationic |
| Resulting Polymer | Poly(this compound) | Polystyrene |
Quantitative Data Comparison
The following tables summarize typical quantitative data for the polymerization of styrene via various methods. Data for this compound is largely unavailable in the literature; therefore, predictions are made based on the behavior of other sterically hindered monomers.
Table 1: Comparison of Polymerization Performance
| Parameter | This compound (Predicted/Not Reported) | Styrene (Experimental Data) |
| Polymerization Rate | Significantly lower than styrene | Moderate to high, dependent on method and conditions[1][2] |
| Achievable Molecular Weight (Mn) | Not Reported | Radical: 30,000 - 300,000 g/mol [3]; Anionic: 1,000 - 1,000,000+ g/mol (highly controllable)[4][5]; Cationic: 1,000 - 100,000 g/mol [6] |
| Polydispersity Index (PDI) | Not Reported | Radical: >1.5 (typically 2-5)[7]; Anionic: <1.1 (very narrow)[8]; Cationic: >1.5[9] |
Table 2: Thermal Properties of the Resulting Polymers
| Property | Poly(this compound) (Predicted/Not Reported) | Polystyrene (Experimental Data) |
| Glass Transition Temperature (Tg) | Predicted to be higher than polystyrene due to increased chain rigidity | ~100 °C[10][11][12][13] |
| Thermal Decomposition Temperature | Not Reported | Onset around 270-300 °C, with significant degradation above 350 °C[14][15][16][17] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for the polymerization of styrene. A hypothetical protocol for this compound is also provided, based on methodologies suitable for sterically hindered monomers.
Protocol 1: Free Radical Polymerization of Styrene
Materials:
-
Styrene monomer
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent, optional for solution polymerization)
-
Methanol (non-solvent for precipitation)
Procedure (Bulk Polymerization):
-
Purify styrene by washing with aqueous NaOH to remove the inhibitor, followed by washing with distilled water, drying over a drying agent (e.g., MgSO₄), and distillation under reduced pressure.
-
Place a known amount of purified styrene in a reaction vessel equipped with a magnetic stirrer and a reflux condenser.
-
Add the initiator (e.g., 0.1 mol% relative to the monomer).
-
Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Immerse the reaction vessel in a preheated oil bath at a controlled temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for a desired time. The viscosity of the solution will increase as the polymer forms.
-
Terminate the reaction by cooling the vessel in an ice bath.
-
Dissolve the viscous product in a suitable solvent like toluene.
-
Precipitate the polystyrene by slowly adding the polymer solution to an excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
Protocol 2: Anionic Polymerization of Styrene
Materials:
-
Styrene monomer (rigorously purified)
-
Anhydrous tetrahydrofuran (B95107) (THF) or cyclohexane (B81311) (solvent)
-
sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) (initiator)
-
Methanol (terminating agent)
Procedure:
-
All glassware must be rigorously cleaned and flame-dried under vacuum to remove any traces of moisture.
-
Purify the solvent by distillation over a drying agent (e.g., sodium/benzophenone ketyl for THF).
-
Purify the styrene monomer by distillation from a suitable drying agent (e.g., CaH₂).
-
In a reaction vessel under a high-purity inert atmosphere, add the purified solvent.
-
Add the initiator solution via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C for THF or room temperature for cyclohexane).
-
Slowly add the purified styrene monomer to the initiator solution with stirring. A color change is often observed, indicating the formation of the styryl anion.
-
Allow the polymerization to proceed. The reaction is typically very fast.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate, filter, and dry the polymer as described in the free radical polymerization protocol.
Protocol 3: Hypothetical Anionic Polymerization of this compound
Rationale: Due to the significant steric hindrance of this compound, anionic polymerization is proposed as a suitable method, as it can be effective for some sterically hindered monomers and offers control over the polymerization, provided that side reactions can be minimized. Radical polymerization may be inefficient due to the steric hindrance around the double bond, and cationic polymerization is often prone to side reactions with such monomers.
Materials:
-
This compound monomer (rigorously purified)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
sec-Butyllithium (s-BuLi) (initiator)
-
Methanol (terminating agent)
Procedure:
-
Follow the same rigorous purification and inert atmosphere techniques as described for the anionic polymerization of styrene.
-
In the reaction vessel, add purified THF and cool to -78 °C.
-
Add the s-BuLi initiator.
-
Slowly add the purified this compound monomer. A color change may indicate the formation of the propagating anion.
-
The reaction is expected to be significantly slower than that of styrene. Monitor the reaction over an extended period (e.g., several hours to days).
-
Terminate the reaction with degassed methanol.
-
Precipitate the polymer in methanol, filter, and dry under vacuum.
-
Characterize the resulting polymer for molecular weight and polydispersity. It is anticipated that achieving high molecular weight polymer may be challenging.
Mechanistic and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and the logical relationship between monomer structure and polymerization performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. linseis.com [linseis.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Glass transition - Wikipedia [en.wikipedia.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Thermal degradation products of homopolymer polystyrene in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Kinetics And Mechanism Of Polystyrene Thermal Decomposition [publications.iafss.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
comparing analytical methods for 2,4-Diphenyl-1-butene detection
A Comprehensive Guide to Analytical Methods for 2,4-Diphenyl-1-butene Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of this compound, a styrene (B11656) dimer, is crucial in various fields, including the safety assessment of food contact materials, environmental monitoring, and in the analysis of polymer degradation. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction to Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile organic compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that is widely used for the analysis of a broad range of compounds. When coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD), HPLC provides a robust method for the quantification of aromatic compounds such as this compound.
Performance Comparison
The following table summarizes the key performance parameters for the detection of this compound using GC-MS and HPLC-UV/DAD. It is important to note that while GC-MS methods are well-established for styrene oligomers, specific validated performance data for this compound is not always available in a single source. The HPLC data is based on methods for structurally similar aromatic compounds and serves as a strong reference.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification and quantification. | Separation based on partitioning between a stationary and a liquid mobile phase, with UV absorbance detection. |
| Selectivity/Specificity | High, based on both retention time and mass spectrum. | Good, based on retention time and UV spectrum. Potential for co-elution with isomeric compounds. |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.01 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 ng/mL | ~0.03 - 1.7 µg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 70 - 115% (for general plastic migrants) | 78 - 106% (for PAHs) |
| Precision (RSD) | < 20% (for general plastic migrants) | < 10% (for PAHs) |
Experimental Protocols
Detailed experimental methodologies for both GC-MS and HPLC are provided below. These protocols are based on established methods for styrene oligomers and related aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the quantitative analysis of this compound in a sample matrix, such as a food simulant or polymer extract.
1. Sample Preparation:
-
Liquid-Liquid Extraction (LLE): For aqueous samples, an LLE with a non-polar solvent like dichloromethane (B109758) or hexane (B92381) is performed. The addition of salt (e.g., NaCl) can improve extraction efficiency.
-
Solvent Extraction: For solid samples like polystyrene, dissolution in a suitable solvent such as acetone (B3395972) followed by precipitation of the polymer with an anti-solvent (e.g., methanol) can be used to extract the oligomers.
-
Internal Standard: An internal standard (e.g., phenanthrene-d10) should be added to the sample before extraction for accurate quantification.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or similar |
| Mass Spectrometer | Agilent 5977 MS or similar |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 60 °C for 1 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| MS Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 208, 117, 91) and the internal standard. |
3. Calibration:
A multi-point calibration curve is constructed by analyzing standard solutions of this compound of known concentrations containing the internal standard.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol
This protocol is suitable for the quantification of this compound and other aromatic hydrocarbons.
1. Sample Preparation:
-
Dilution: The sample is diluted with the mobile phase to a concentration within the linear range of the method.
-
Filtration: The diluted sample should be filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or similar with a Diode-Array Detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is Acetonitrile:Water (70:30, v/v). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm or λmax of this compound if determined |
3. Calibration:
A calibration curve is prepared by injecting a series of standard solutions of this compound in the mobile phase at different concentrations.
Visualizing the Analytical Workflow
The following diagrams illustrate the general experimental workflows for the GC-MS and HPLC analytical methods.
A Comparative Guide to the Structural Confirmation of 2,4-Diphenyl-1-butene: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound such as 2,4-diphenyl-1-butene, an aromatic hydrocarbon with potential applications in organic synthesis and materials science, unambiguous structural confirmation is paramount. While X-ray crystallography stands as the gold standard for absolute structure elucidation, a suite of spectroscopic techniques provides crucial and often more readily accessible data.
This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for the structural confirmation of this compound. Although a specific single-crystal X-ray structure for this compound is not publicly available, this guide will utilize crystallographic data from a closely related diphenylbutane derivative to illustrate the principles and data obtained from this powerful technique. Spectroscopic data presented are specific to this compound.
Comparative Analysis of Structural Elucidation Techniques
Each analytical technique offers unique insights into the molecular structure of this compound. X-ray crystallography provides a complete, three-dimensional atomic arrangement in the solid state. In contrast, spectroscopic methods probe different aspects of the molecule's constitution and connectivity, typically in a solution or gas phase.
X-ray Crystallography offers unparalleled detail, revealing precise bond lengths, bond angles, and stereochemistry. This technique, however, is contingent on the ability to grow a high-quality single crystal of the compound, which can be a significant bottleneck.
Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively, and through-bond scalar couplings provide definitive evidence of atomic connectivity.
Mass Spectrometry (MS) provides the exact molecular weight and elemental composition of a compound, confirming its molecular formula. Fragmentation patterns observed in the mass spectrum can offer valuable clues about the molecule's substructures.
Infrared (IR) Spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For this compound, IR spectroscopy can confirm the presence of aromatic C-H bonds, alkene C=C bonds, and other characteristic vibrations.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data obtained from spectroscopic analysis of this compound and representative crystallographic data for a related diphenylbutane derivative.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | 7.1-7.4 ppm (m) | Aromatic protons |
| 5.0-5.2 ppm (m) | Vinylic protons (=CH₂) | ||
| 2.8-3.0 ppm (t) | Benzylic protons (-CH₂-) | ||
| 2.4-2.6 ppm (q) | Methylene protons (-CH₂-) | ||
| ¹³C NMR | Chemical Shift (δ) | ~145 ppm | Aromatic quaternary carbons |
| ~128 ppm | Aromatic CH carbons | ||
| ~113 ppm | Vinylic carbon (=CH₂) | ||
| ~40 ppm | Benzylic carbon (-CH₂-) | ||
| ~35 ppm | Methylene carbon (-CH₂-) | ||
| Mass Spec. | Molecular Ion (m/z) | 208.1252 [M]⁺ | Corresponds to C₁₆H₁₆ |
| IR Spec. | Wavenumber (cm⁻¹) | ~3080 cm⁻¹ | Aromatic C-H stretch |
| ~3020 cm⁻¹ | Vinylic C-H stretch | ||
| ~1640 cm⁻¹ | Alkene C=C stretch | ||
| ~1600, 1490, 1450 cm⁻¹ | Aromatic C=C stretch |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions.
Table 2: Representative Crystallographic Data for a Diphenylbutane Derivative (1,4-Diphenylbutane-1,4-dione)
| Parameter | Value | Significance |
| Chemical Formula | C₁₆H₁₄O₂ | Confirms elemental composition in the crystal |
| Molecular Weight | 238.27 g/mol | Consistent with the chemical formula |
| Crystal System | Orthorhombic | Describes the basic crystal lattice shape |
| Space Group | P 2₁ 2₁ 2 | Defines the symmetry elements of the unit cell |
| Unit Cell Dimensions | a = 8.3781 Å, b = 14.161 Å, c = 5.3186 Å | Dimensions of the repeating unit of the crystal |
| Molecules per unit cell (Z) | 2 | Number of molecules in one unit cell |
| Final R indices | R₁ = 0.054 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |
Experimental Workflows and Logical Relationships
The following diagram illustrates the workflow for the structural elucidation of an organic compound like this compound, comparing the pathway of spectroscopic analysis with that of X-ray crystallography.
Caption: Workflow comparison of spectroscopic and crystallographic methods.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key experiments discussed.
X-ray Crystallography
-
Crystallization : High-purity this compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Slow evaporation, vapor diffusion, or slow cooling techniques are employed to promote the growth of single crystals. The ideal crystal should be well-formed and have dimensions of approximately 0.1-0.3 mm.
-
Data Collection : A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise three-dimensional structure.
NMR Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Data Acquisition : The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. 2D NMR experiments (e.g., COSY, HSQC) can be run to establish correlations between nuclei.
-
Data Processing and Analysis : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Chemical shifts, coupling constants, and integration values are analyzed to elucidate the molecular structure.
Mass Spectrometry
-
Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC. An ionization technique such as electrospray ionization (ESI) or electron ionization (EI) is used to generate gas-phase ions.
-
Mass Analysis and Detection : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry can provide the exact mass to four or five decimal places, allowing for the determination of the elemental formula.
Infrared Spectroscopy
-
Sample Preparation : For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in an IR-transparent solvent (e.g., CCl₄) can be used. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition : The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample, and the detector measures the amount of light transmitted at each wavelength.
-
Spectral Analysis : The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed. The characteristic absorption bands are correlated with the presence of specific functional groups in the molecule.
Conclusion
The structural confirmation of this compound, like any novel compound, relies on the synergistic use of multiple analytical techniques. While NMR, MS, and IR spectroscopy provide a wealth of information regarding the molecular formula, connectivity, and functional groups, leading to a confident structural assignment, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in space. The choice of methodology will depend on the research objectives, the availability of instrumentation, and the physical properties of the compound itself. For drug development and materials science, where a deep understanding of molecular geometry and intermolecular interactions is critical, the pursuit of a single-crystal X-ray structure is an invaluable endeavor.
A Comparative Guide to the Kinetic Studies of 2,4-Diphenyl-1-butene Reactions
This guide provides a comprehensive comparison of the kinetic studies of reactions involving 2,4-diphenyl-1-butene, a significant compound in polymer chemistry and organic synthesis. The following sections detail the kinetics of its formation through polystyrene pyrolysis and its participation in olefin metathesis and Wittig reactions, offering a valuable resource for researchers, scientists, and drug development professionals.
Formation of this compound via Polystyrene Pyrolysis
This compound is a major product of the thermal degradation of polystyrene. Understanding the kinetics of this process is crucial for optimizing recycling processes and managing plastic waste.
Comparative Kinetic Data
The pyrolysis of polystyrene to yield this compound is a complex process influenced by temperature and heating rate. The activation energy (Ea) for this process varies, reflecting the intricate reaction pathways involved.
| Pyrolysis Conditions | Activation Energy (Ea) (kJ/mol) | Reaction Order | Key Findings |
| Stirred Batch Reactor, 0.5-2.0 °C/min heating rate | 164 - 249 | 0.32 | Polystyrene decomposition primarily occurs between 370 and 410 °C.[1] |
| Thermogravimetric Analysis (TGA) | 223 (at 0.3 conversion rate) | - | Proposes a "threshold temperature pyrolysis process" for efficient conversion.[2] |
| Batch Pressurized Autoclave Reactor, 10 °C/min heating rate | - | - | Optimal temperature for maximum liquid oil (containing this compound) production is 425 °C.[1] |
| Fluidized-Bed Reactor | - | - | High liquid oil yield (98.7 wt.%) at 600 °C.[1] |
Experimental Protocol: Polystyrene Pyrolysis in a Stirred Batch Reactor
This protocol describes a typical experimental setup for studying the kinetics of polystyrene pyrolysis.
Materials:
-
Polystyrene (PS) pellets
-
Stirred batch reactor
-
Thermogravimetric Analyzer (TGA)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis
-
Nitrogen gas (inert atmosphere)
Procedure:
-
A known mass of polystyrene pellets is placed in the stirred batch reactor.
-
The reactor is purged with nitrogen to create an inert atmosphere.
-
The sample is heated at a controlled rate (e.g., 0.5, 1.0, or 2.0 °C/min).[1]
-
The weight loss of the sample is continuously monitored using TGA.
-
The volatile products are condensed and collected.
-
The composition of the liquid and gaseous products is analyzed using GC-MS to identify and quantify this compound and other products.[3]
-
The kinetic parameters (activation energy and reaction order) are determined from the TGA data at different conversions.[1]
Polystyrene Pyrolysis Workflow
Caption: Workflow for the kinetic study of polystyrene pyrolysis.
Olefin Metathesis Reactions of this compound
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. Due to the steric hindrance around the double bond in this compound, the choice of catalyst is critical for achieving efficient conversion.
Comparative Kinetic Data
Direct kinetic data for the olefin metathesis of this compound is scarce in the literature. Therefore, we present a comparison of the performance of Grubbs catalysts with sterically hindered alkenes as a proxy.
| Catalyst | Substrate | Reaction Type | Key Kinetic Findings |
| Grubbs I | Sterically hindered dienes | Ring-Closing Metathesis (RCM) | Less reactive with bulky alkenes, but can be more selective.[4] |
| Grubbs II | Sterically hindered dienes | Ring-Closing Metathesis (RCM) | More reactive than Grubbs I with bulky alkenes.[4] |
| Hoveyda-Grubbs II | Eugenol and cis-2-butene-1,4-diol | Cross Metathesis | Efficient for cross-metathesis of sterically demanding substrates.[5] |
| Umicore Hoveyda-Grubbs Catalysts (M721, M722, M731) | Sterically hindered alkenes | Ring Rearrangement | Designed for sterically hindered reactions due to decreased ligand bulk.[6] |
Experimental Protocol: Cross-Metathesis of a Sterically Hindered Alkene
This protocol outlines a general procedure for a cross-metathesis reaction involving a sterically hindered alkene, which can be adapted for this compound.
Materials:
-
This compound
-
Cross-metathesis partner (e.g., a terminal alkene)
-
Grubbs or Hoveyda-Grubbs catalyst
-
Anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
NMR spectrometer and/or GC-MS for reaction monitoring and product characterization
Procedure:
-
The reaction vessel is thoroughly dried and purged with an inert gas.
-
The catalyst is weighed and transferred to the reaction vessel under an inert atmosphere.
-
The degassed solvent is added to dissolve the catalyst.
-
A solution of this compound and the cross-metathesis partner in the degassed solvent is added to the catalyst solution.
-
The reaction mixture is stirred at the desired temperature (room temperature to reflux, depending on the catalyst and substrates).
-
The reaction progress is monitored by TLC, GC-MS, or NMR spectroscopy.
-
Upon completion, the reaction is quenched (e.g., by adding ethyl vinyl ether).
-
The solvent is removed under reduced pressure, and the product is purified by column chromatography.[7]
Olefin Metathesis Catalytic Cycle
Caption: Generalized catalytic cycle for olefin cross-metathesis.
Wittig Reaction for the Synthesis of this compound
The Wittig reaction provides a classic method for synthesizing alkenes from carbonyl compounds and phosphonium (B103445) ylides. The synthesis of the sterically hindered this compound via this route presents challenges related to reaction rates and yields.
Comparative Kinetic Data
| Ketone/Aldehyde | Ylide Type | Relative Rate | Key Factors |
| Aldehydes | Non-stabilized | Fast | Less steric hindrance allows for rapid reaction.[8] |
| Ketones | Non-stabilized | Slower than aldehydes | Increased steric hindrance slows the reaction rate.[8] |
| Sterically Hindered Ketones | Non-stabilized | Slow, low yield | Significant steric hindrance impedes the approach of the ylide.[9][10] |
| Aldehydes/Ketones | Stabilized | Slower than with non-stabilized ylides | The initial addition step is the rate-determining step.[9] |
To synthesize this compound, one would react 1,3-diphenylpropan-2-one with methylenetriphenylphosphorane. The steric hindrance of this ketone would likely lead to a slow reaction rate.
Experimental Protocol: Wittig Reaction with a Sterically Hindered Ketone
This protocol provides a general procedure for a Wittig reaction involving a sterically hindered ketone, which could be adapted for the synthesis of this compound.
Materials:
-
1,3-Diphenylpropan-2-one
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
NMR spectrometer and/or GC-MS for reaction monitoring and product characterization
Procedure:
-
Under an inert atmosphere, methyltriphenylphosphonium bromide is suspended in the anhydrous solvent.
-
The strong base is added slowly to the suspension to generate the ylide (a color change is often observed).
-
A solution of 1,3-diphenylpropan-2-one in the anhydrous solvent is added dropwise to the ylide solution.
-
The reaction is stirred at an appropriate temperature (may require heating for hindered ketones) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography to separate this compound from triphenylphosphine (B44618) oxide.[11]
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
References
- 1. Pyrolysis of Polystyrene Waste: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. revues.imist.ma [revues.imist.ma]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. tkelly.org [tkelly.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. The Wittig Reaction Lab Report | Report - Edubirdie [edubirdie.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Theoretical and Experimental Properties of 2,4-Diphenyl-1-butene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of 2,4-diphenyl-1-butene. Understanding the discrepancies and correlations between calculated and measured values is crucial for compound identification, purity assessment, and method development in research and drug discovery.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key theoretical and experimental properties of this compound, offering a clear comparison for researchers.
| Property | Theoretical/Calculated Value | Experimental Value | Reference |
| Molecular Formula | C₁₆H₁₆ | C₁₆H₁₆ | [1] |
| Molecular Weight | 208.30 g/mol | 208.2982 g/mol | [1][2] |
| Boiling Point | 618.3 K (Joback Method) | 140 °C (413.15 K) at 2-3 Torr | [3][4][5] |
| Density | 0.980 ± 0.06 g/cm³ (Predicted) | Not available | [5] |
| Melting Point | 300.9 K (Joback Method) | Not available | [3] |
| logP (Octanol/Water Partition Coefficient) | 4.333 (Crippen Method) | Not available | [3] |
| Kovats Retention Index (Standard non-polar) | Not available | 1666, 1670, 1691, 1702, 1710 | [2] |
| Kovats Retention Index (Semi-standard non-polar) | Not available | 1706 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental data. Below are representative protocols for the synthesis and characterization of this compound.
Synthesis via a Grignard Reaction
A plausible and common method for the synthesis of this compound is the Grignard reaction. This multi-step process involves the formation of a Grignard reagent and its subsequent reaction with a carbonyl compound.
Step 1: Formation of the Grignard Reagent (Phenylethylmagnesium Bromide)
-
All glassware must be thoroughly dried to prevent the reaction of the Grignard reagent with water.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed in anhydrous diethyl ether.
-
A solution of 2-phenylethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium suspension.
-
The reaction is initiated, often with gentle heating, and then maintained at a gentle reflux until the magnesium is consumed.
Step 2: Reaction with Acetophenone (B1666503)
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of acetophenone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent.
-
The reaction mixture is stirred and allowed to warm to room temperature.
Step 3: Dehydration to form this compound
-
The reaction mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over an anhydrous salt such as magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The resulting tertiary alcohol is then subjected to acid-catalyzed dehydration to yield the final product, this compound. This can be achieved by heating the alcohol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and removing the water formed.
-
The crude product is then purified, typically by column chromatography.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds.
-
Sample Preparation: A dilute solution of the purified this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: An Agilent 7820A GC system coupled to a 5977E MSD is a suitable instrument.[6]
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as one with a SP-2100 or SE-30 stationary phase, is appropriate.[7]
-
Carrier Gas: Helium is typically used as the carrier gas.[7]
-
Temperature Program: A temperature ramp is employed to ensure good separation of the components. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 280°C at a rate of 10°C/min.[7]
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Detection: The mass spectrometer scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu, to detect the molecular ion and characteristic fragment ions of this compound.
-
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in about 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃), in an NMR tube.[6] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A 400 MHz Bruker Avance III HD NanoBay spectrometer or an equivalent instrument is used to acquire the spectra.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The aromatic protons will appear in the range of 7.0-7.5 ppm. The vinyl protons will have distinct chemical shifts, and the aliphatic protons of the ethyl group will also show characteristic splitting patterns and chemical shifts.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the region of 120-145 ppm, while the sp² carbons of the double bond and the sp³ carbons of the ethyl group will have their characteristic chemical shifts. PubChem indicates that a ¹³C NMR spectrum has been recorded on a Bruker WP-80 instrument.[2]
Mandatory Visualization
The following diagrams illustrate key processes related to this compound.
Caption: A flowchart illustrating the synthesis of this compound via a Grignard reaction followed by purification.
Caption: A workflow diagram for the characterization of this compound using GC-MS and NMR spectroscopy.
References
- 1. 1-Butene, 2,4-diphenyl [webbook.nist.gov]
- 2. This compound | C16H16 | CID 519286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound-D5 CAS#: 16606-47-6 [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. rsc.org [rsc.org]
- 7. 1-Butene, 2,4-diphenyl [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 2,4-Diphenyl-1-butene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,4-diphenyl-1-butene and its common isomers, including 1,3-diphenyl-2-butene and 1,4-diphenyl-2-butene. The reactivity of these phenyl-substituted alkenes is of significant interest in organic synthesis and drug development, where the position of the double bond and the steric and electronic effects of the phenyl groups dictate the outcome of chemical transformations. This document synthesizes theoretical principles with available experimental data to offer a comparative overview of their behavior in key reaction classes.
Isomer Stability: The Foundation of Reactivity
The reactivity of an alkene is inversely related to its stability. More stable isomers generally exhibit lower reactivity as they exist at a lower energy state. The stability of the diphenylbutene isomers is governed by several factors:
-
Alkene Substitution: More substituted alkenes are generally more stable due to hyperconjugation and the nature of the sigma bonds between sp² and sp³ hybridized carbons.
-
Stereochemistry (E/Z Isomerism): Trans (E) isomers are typically more stable than cis (Z) isomers due to reduced steric strain between bulky substituents.
-
Conjugation: Alkenes with double bonds conjugated to an aromatic ring gain additional stability through resonance.
Based on these principles, the general order of stability for the isomers of diphenylbutene is predicted as follows:
(E)-1,3-Diphenyl-2-butene > (Z)-1,3-Diphenyl-2-butene > this compound
trans-1,4-Diphenyl-2-butene is generally more stable than its cis counterpart due to reduced steric hindrance.[1] For simple alkenes like 2-butene, the trans isomer is more stable than the cis isomer by approximately 2.8 kJ/mol.[1]
Comparative Reactivity in Key Alkene Reactions
The differing structural features of this compound and its isomers lead to distinct reactivity profiles in common alkene reactions.
Catalytic Isomerization
This compound can undergo catalytic isomerization to form more stable isomers. The product distribution is highly dependent on the catalyst and reaction conditions. For instance, over silica-alumina catalysts, this compound can isomerize to 1,3-diphenyl-2-butenes. The nature of the acid sites on the catalyst can influence the reaction pathway, with strong acid sites potentially promoting further cyclization reactions.
Catalytic Hydrogenation
Catalytic hydrogenation of the carbon-carbon double bond is a fundamental reaction of alkenes. The rate of hydrogenation is influenced by the steric hindrance around the double bond.
| Isomer | Relative Reactivity in Hydrogenation | Rationale |
| This compound | High | The terminal double bond is less sterically hindered, allowing for easier access to the catalyst surface. |
| 1,3-Diphenyl-2-butene | Moderate to Low | The internal double bond is more sterically hindered by the presence of the phenyl and methyl groups, slowing the rate of hydrogenation. The cis isomer is expected to react faster than the more stable trans isomer. |
| 1,4-Diphenyl-2-butene | Moderate | The internal double bond experiences steric hindrance from the two benzyl (B1604629) groups. The cis isomer, being less stable, is expected to be more reactive than the trans isomer. |
Electrophilic Addition
The reaction of alkenes with electrophiles, such as hydrogen halides (H-X) and halogens (X₂), is a cornerstone of alkene chemistry. The regioselectivity and stereoselectivity of these additions are influenced by the stability of the carbocation intermediate and steric factors.
Addition of HBr:
-
This compound: The addition of HBr is expected to follow Markovnikov's rule, with the proton adding to the terminal carbon (C1) to form a more stable secondary benzylic carbocation at C2. The phenyl group at C2 provides significant resonance stabilization to this carbocation.
-
1,3-Diphenyl-2-butene: Electrophilic attack on the double bond will lead to the formation of a carbocation. The position of the positive charge will be influenced by the phenyl and methyl substituents. Rearrangements are possible if a more stable carbocation can be formed.
-
1,4-Diphenyl-2-butene: Protonation of the double bond will generate a secondary carbocation that is also benzylic, and therefore resonance-stabilized.
Addition of Br₂:
The addition of bromine to a double bond typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. The reactivity will be influenced by the electron density of the double bond and steric hindrance.
| Isomer | Predicted Major Product(s) with Br₂ | Notes |
| This compound | 1,2-Dibromo-2,4-diphenylbutane | The reaction proceeds via a bromonium ion intermediate. |
| (E/Z)-1,3-Diphenyl-2-butene | 2,3-Dibromo-1,3-diphenylbutane | A mixture of diastereomers is expected from the anti-addition to the cis and trans isomers. |
| (E/Z)-1,4-Diphenyl-2-butene | 2,3-Dibromo-1,4-diphenylbutane | A mixture of diastereomers is expected. |
Free-Radical Halogenation
Free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, results in the substitution of a hydrogen atom at the allylic position. The selectivity of this reaction is determined by the stability of the resulting allylic radical.
-
This compound: This isomer has two allylic positions: the CH₂ group at C3 and the benzylic CH at C4. Abstraction of a hydrogen atom from C4 would lead to a highly stabilized tertiary, benzylic, and allylic radical. Abstraction from C3 leads to a secondary radical. Therefore, substitution at the C4 position is expected to be favored.
-
1,3-Diphenyl-2-butene: The allylic positions are the CH₂ of the benzyl group and the CH of the methyl group. The benzylic position is more likely to be attacked due to the formation of a resonance-stabilized benzylic radical.
-
1,4-Diphenyl-2-butene: Both methylene (B1212753) groups are allylic and benzylic, making them highly susceptible to hydrogen abstraction.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are generalized protocols for the key reactions discussed.
General Protocol for Catalytic Hydrogenation
-
Catalyst Preparation: A reaction vessel is charged with the diphenylbutene isomer and a suitable solvent (e.g., ethanol, ethyl acetate). The catalyst (e.g., 5-10 mol% of 10% Pd/C) is then added.
-
Hydrogenation: The vessel is sealed, evacuated, and backfilled with hydrogen gas (typically 1-4 atm). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the mixture is filtered through a pad of celite to remove the catalyst, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The product is purified by recrystallization or column chromatography.
General Protocol for Electrophilic Addition of Bromine
-
Reaction Setup: The diphenylbutene isomer is dissolved in an inert solvent (e.g., dichloromethane, carbon tetrachloride) in a flask protected from light.
-
Bromine Addition: A solution of bromine in the same solvent is added dropwise to the alkene solution at a low temperature (e.g., 0 °C).
-
Reaction and Quenching: The reaction is stirred until the bromine color disappears. The reaction is then quenched by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Work-up and Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
General Protocol for Free-Radical Bromination with NBS
-
Reaction Setup: The diphenylbutene isomer, N-bromosuccinimide (NBS), and a radical initiator (e.g., AIBN or benzoyl peroxide) are combined in an inert, dry solvent (e.g., carbon tetrachloride) in a flask equipped with a reflux condenser.
-
Initiation: The mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.[2]
-
Monitoring and Work-up: The reaction is monitored by TLC or GC. Upon completion, the mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.
-
Purification: The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric effects. This compound, with its terminal and less substituted double bond, is generally the most reactive towards addition reactions. The internal, more substituted, and in some cases conjugated, double bonds of the 1,3- and 1,4-diphenyl-2-butene isomers render them more stable and consequently less reactive. The principles and protocols outlined in this guide provide a framework for researchers to predict and control the chemical behavior of these versatile building blocks in organic synthesis. Further experimental studies providing quantitative kinetic and thermodynamic data would be invaluable for a more precise comparison.
References
Navigating the Catalytic Landscape for 2,4-Diphenyl-1-butene Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selective synthesis of specific isomers is a critical challenge. This guide provides a comparative analysis of the catalytic performance for the synthesis of 2,4-diphenyl-1-butene, a less common isomer of styrene (B11656) dimerization. However, a comprehensive review of the current scientific literature reveals a significant challenge: the selective synthesis of this compound is not a widely reported or well-documented transformation. The dimerization of styrene predominantly yields the more thermodynamically stable isomer, 1,3-diphenyl-1-butene.
The vast majority of published research on styrene dimerization focuses on catalysts that favor the formation of 1,3-diphenyl-1-butene. These include a range of catalysts from simple acids to complex organometallic compounds. While the formation of minor amounts of other isomers, including this compound, is possible, dedicated studies on catalysts that selectively produce the 2,4-isomer are scarce.
This guide, therefore, aims to provide a framework for understanding the challenges and potential avenues for the synthesis of this compound by examining the catalytic systems employed for the more common dimerization products. The information presented is based on analogous reactions and theoretical considerations, highlighting the need for further research in this specific area.
Performance of Catalysts in Styrene Dimerization (Primarily yielding 1,3-Diphenyl-1-butene)
While specific data for this compound is limited, the following table summarizes the performance of various catalysts in the dimerization of styrene, which predominantly yields 1,3-diphenyl-1-butene. This data can serve as a starting point for designing experiments aimed at shifting the selectivity towards the desired 2,4-isomer.
| Catalyst System | Predominant Product | Yield (%) | Selectivity (%) | Reaction Conditions | Reference |
| Palladium-based Catalysts | |||||
| Pd(OAc)₂/Cu(OTf)₂ in [bmim][PF₆] | E-1,3-diphenyl-1-butene | - | - | Room Temperature | [1][2] |
| Pd(acac)₂/PR₃/BF₃·OEt₂ | trans-1,3-diphenyl-1-butene | up to 100 | up to 95 | 70 °C, 7 h | [1] |
| Ruthenium-based Catalysts | |||||
| [(η⁶-C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ | (E)-1,3-diphenyl-1-butene | - | Exclusive | 70 °C | [3][4] |
| Acid Catalysts | |||||
| Sulfated Alumina | Mixture of dimers and oligomers | - | - | High Temperature |
Note: The yields and selectivities reported are for the dimerization of styrene to 1,3-diphenyl-1-butene, as specific data for this compound is not available in the cited literature.
Experimental Protocols for Styrene Dimerization
The following are generalized experimental protocols for the dimerization of styrene, which can be adapted for screening catalysts for the synthesis of this compound.
General Procedure for Palladium-Catalyzed Dimerization in Ionic Liquid
-
Catalyst Preparation: In a reaction vessel, palladium(II) acetate (B1210297) (Pd(OAc)₂) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) are dissolved in an ionic liquid, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]).
-
Reaction Setup: Styrene is added to the catalyst solution.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period.
-
Work-up and Analysis: The product is extracted from the ionic liquid using an organic solvent. The yield and selectivity are determined by gas chromatography (GC) and/or nuclear magnetic resonance (NMR) spectroscopy.
General Procedure for Ruthenium-Catalyzed Dimerization
-
Catalyst Activation: The cationic ruthenium-hydride complex is prepared and characterized.
-
Reaction Setup: The ruthenium catalyst is dissolved in a suitable solvent (e.g., chlorobenzene) in a reaction vessel.
-
Reaction Conditions: Styrene is added, and the mixture is heated to the desired temperature (e.g., 70 °C).
-
Analysis: The reaction progress, yield, and selectivity are monitored by taking aliquots at different time intervals and analyzing them by GC or NMR.
Proposed Experimental Workflow for Screening Catalysts
For researchers aiming to selectively synthesize this compound, a systematic approach to catalyst screening is necessary. The following workflow is proposed:
Caption: A generalized workflow for screening catalysts for the selective synthesis of this compound.
Signaling Pathway for Styrene Dimerization
The dimerization of styrene can proceed through different mechanistic pathways depending on the catalyst used. A simplified representation of a potential cationic pathway, which could theoretically lead to different isomers, is shown below. Controlling the regioselectivity of the C-C bond formation is key to obtaining the desired this compound.
Caption: A simplified diagram illustrating a potential cationic pathway for styrene dimerization, leading to different isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chain- and Regioselective Ethylene and Styrene Dimerization Reactions Catalyzed by a Well-Defined Cationic Ruthenium-Hydride Complex: New Insights on the Styrene Dimerization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Data for 2,4-Diphenyl-1-butene: A Comparative Guide
This document outlines experimental protocols and compares the performance of key analytical techniques applicable to 2,4-Diphenyl-1-butene, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. GC-MS is a powerful tool for volatile and semi-volatile compounds like this compound, offering high sensitivity and structural confirmation.[2] HPLC provides a versatile alternative, particularly for less volatile compounds or when derivatization is not desirable.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection. |
| Typical Stationary Phase | Fused silica (B1680970) capillary column with a non-polar (e.g., DB-5ms) or semi-polar phase. | C18 or C8 reversed-phase silica column. |
| Typical Mobile Phase | Inert gas (e.g., Helium, Hydrogen). | Acetonitrile/Water or Methanol/Water gradient. |
| Selectivity | Very high, based on both retention time and mass fragmentation pattern. | Moderate to high, based on retention time and UV absorbance profile. |
| Sensitivity (Typical) | Low ng to pg range. | Low to mid ng range. |
| Quantitative Accuracy | High, requires calibration with a certified standard. | High, requires calibration with a certified standard. |
| Sample Throughput | Moderate, typical run times of 15-30 minutes. | Moderate to high, typical run times of 5-20 minutes. |
| Primary Use Case | Identification and quantification in complex matrices, impurity profiling. | Routine quantification, purity analysis, and stability testing. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and validatable analytical data. Below are representative methodologies for the analysis of this compound.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the sensitive quantification of this compound in various sample matrices.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in the same solvent.
-
Prepare a blank sample containing only the solvent.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions m/z 208, 117, 91) and full scan for identification.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol offers an alternative method for quantification, particularly useful for quality control applications.
1. Sample Preparation:
-
Dissolve a known quantity of the sample in the mobile phase to achieve a concentration within the calibration range.
-
Prepare calibration standards of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
HPLC System: Waters Acquity UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[3]
-
Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: Wavelength set to 254 nm.
-
Injection Volume: 5 µL.
3. Data Analysis:
-
Construct a calibration curve from the peak areas of the standards.
-
Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Structural Characterization Methods
While GC-MS and HPLC are used for quantification, NMR and FTIR spectroscopy are indispensable for the unambiguous structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure. The 1H NMR spectrum will show characteristic signals for the vinyl protons, the aliphatic chain protons, and the protons on the two distinct phenyl groups. The 13C NMR spectrum will confirm the presence of the different carbon environments.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for C-H stretches of the aromatic rings and the alkene, C=C stretches for both the double bond and the aromatic rings, and out-of-plane bending vibrations for the substituted phenyl groups.[2]
Visualizing Analytical Workflows
Clear diagrams of experimental and logical workflows are crucial for ensuring procedural consistency and understanding complex relationships.
Caption: GC-MS experimental workflow for sample preparation and analysis.
Caption: Logical workflow for the cross-validation of analytical results.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,4-Diphenyl-1-butene
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant working environment. This document provides a comprehensive overview of the recommended procedures for the safe disposal of 2,4-Diphenyl-1-butene, emphasizing operational safety and regulatory adherence.
Key Safety and Disposal Information
When handling this compound, it is crucial to be aware of its physical and chemical properties to mitigate any potential hazards. The following table summarizes essential safety data relevant to its disposal.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₆ | PubChem[1] |
| Molecular Weight | 208.30 g/mol | PubChem[1] |
| Appearance | No information available | |
| Hazards | Not classified as hazardous by the 2012 OSHA Hazard Communication Standard.[2] However, thermal decomposition can lead to the release of irritating gases and vapors.[2][3] | Fisher Scientific[2], FUJIFILM Wako[3] |
| Personal Protective Equipment (PPE) | Wear appropriate protective equipment to avoid skin and eye contact, and inhalation.[3][4] This includes gloves, safety glasses, and a lab coat. | FUJIFILM Wako[3], Szabo-Scandic[4] |
Procedural Disposal Plan
The disposal of this compound must be conducted in strict accordance with all applicable local, state, and federal regulations.[4] As regulations can vary significantly, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol:
-
Consult Regulations: Before initiating any disposal procedures, review all relevant regional, national, and local laws and regulations concerning chemical waste.[3][4]
-
Containerization:
-
Ensure the waste this compound is stored in a suitable, sealed container to prevent leakage or spillage.[3]
-
If the original container is used, ensure it is in good condition and properly labeled. If transferring to a new container, use one that is compatible with the chemical and clearly label it with the contents and associated hazards.
-
-
Waste Collection:
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or in the general trash.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing the importance of regulatory compliance and safety.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2,4-Diphenyl-1-butene
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for 2,4-Diphenyl-1-butene, including personal protective equipment (PPE) recommendations, handling procedures, and disposal plans.
Disclaimer: The information provided is based on the Safety Data Sheet (SDS) for "this compound Standard".[1] It is intended as a guide and should be supplemented by a thorough review of the original SDS and institutional safety protocols before handling this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is crucial to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as needed to prevent skin contact. | Wash hands thoroughly after handling. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If ventilation is inadequate, use a suitable respirator. | For firefighting, a self-contained breathing apparatus (SCBA) is required. |
| General Hygiene | Handle in accordance with good industrial hygiene and safety practice.[1][2] | An eyewash station and safety shower should be readily available in the immediate work area. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and preventing accidents.
| Procedure | Guideline |
| Handling | Avoid contact with skin, eyes, and clothing.[1][3] Use with adequate ventilation and avoid creating dust or aerosols. Take precautions against static discharge.[1] Keep away from high temperatures, sparks, and strong oxidizing agents.[1] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents.[3] |
Spill and Disposal Plan
In the event of a spill or for routine disposal, the following procedures should be followed to ensure safety and environmental protection.
| Action | Procedure |
| Spill Response | Deny unnecessary entry to the spill area.[1] Wear appropriate PPE.[1] Absorb the spill with inert material (e.g., dry sand, earth) and collect it in a sealed container for disposal.[1] Work from the windward side and prevent the spill from entering drains.[1][4] |
| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations.[5] Do not release into the environment.[3] Contaminated materials should be handled as hazardous waste. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
